cresol
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H24O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-methylphenol;3-methylphenol;4-methylphenol |
InChI |
InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8/h3*2-5,8H,1H3 |
InChI Key |
QTWJRLJHJPIABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC=CC=C1O |
Synonyms |
cresol cresol potassium salt cresol sodium salt cresol, titanium (4+) salt cresolum methylphenol mixed cresols tricresol |
Origin of Product |
United States |
Advanced Synthesis and Production Methodologies
Chemical Synthesis Pathways for Cresol (B1669610) Isomers
Chemical synthesis remains a dominant method for this compound production, with various routes developed to favor the formation of specific isomers or a mixture.
Phenol (B47542) Alkylation Reactions with Methanol (B129727)
The alkylation of phenol with methanol is a widely employed method for synthesizing cresols and xylenols. This reaction typically involves the methylation of the phenol ring, leading to the introduction of a methyl group. The reaction can occur in both liquid and gas phases, with the gas-phase process being commonly used for the production of o-cresol (B1677501) and 2,6-xylenol at high temperatures (400-500°C). researchgate.net
In the liquid phase, phenol reacts with methanol via methylation over catalysts like Al₂O₃ at temperatures ranging from 300°C to 400°C and pressures from 1 MPa to 3 MPa. google.com This can yield a mixture of this compound isomers, with reported product compositions sometimes showing a ratio of m-cresol (B1676322), o-cresol, and p-cresol (B1678582) around 1:2:1. google.com However, liquid-phase reactions can lead to numerous by-products, complicating separation. unibo.it
Gas-phase alkylation offers advantages, including being more environmentally friendly and potentially yielding higher quality products with fewer by-products compared to some traditional methods. google.com In this process, preheated phenol and methanol are mixed with a diluent gas and passed through a catalyst bed at reaction temperatures between 200°C and 500°C. google.com
Dehydrogenation Processes for this compound Production
Dehydrogenation reactions also play a role in this compound synthesis, particularly in the context of converting cyclic compounds or upgrading bio-derived feedstocks. One specific method involves the dehydrogenation of 3-methylcyclohexenone to produce m-cresol. This can be achieved in a single step under mild reaction conditions (393-423 K, atmospheric pressure) using a porous palladium-based heterogeneous catalyst supported on a phosphine- and nitrogen-containing polymer. google.com
Another relevant dehydrogenation process is the hydrodeoxygenation (HDO) of oxygenated compounds found in bio-oil, such as guaiacol (B22219). Studies using platinum catalysts have shown the potential to produce o-cresol and m-cresol from guaiacol through HDO pathways involving C-O bond cleavage and hydrogenation/dehydrogenation steps. royalsocietypublishing.org Furthermore, the processing of coal tar distillates, which contain phenolic compounds like p-cresol, can involve hydrodeoxygenation followed by dehydrogenation to obtain desired aromatic products. rsc.org
Catalytic Systems for this compound Synthesis
The choice of catalyst is paramount in determining the efficiency, selectivity, and isomer distribution in this compound synthesis. A wide variety of catalytic systems have been investigated:
Zeolites: Zeolites such as ZSM-5, Beta, MCM-22, HY, HBEA, H-Mordenite, and H-USY are widely used due to their acidity and shape selectivity. researchgate.netuct.ac.zacas.czconicet.gov.ar The pore structure and acidity of zeolites influence the diffusion of reactants and products, affecting isomer ratios. For instance, H-MCM-22 with its narrow channels has shown high selectivity towards p-cresol in phenol methylation. conicet.gov.ar The presence of both Brønsted and Lewis acid sites in zeolites like HBEA and HY can promote both C-alkylation and O-alkylation pathways. researchgate.net
Metal Oxides: Metal oxides like Al₂O₃, MgO, Fe₂O₃, TiO₂, CuO/Al₂O₃, V₂O₅/ZrO₂, B₂O₃/ZrO₂, and CeO₂ are also employed. google.comdicp.ac.cn Basic or Al₂O₃ catalysts can favor o-cresol production, while those with strong acid sites may yield a mixture of isomers. uct.ac.za
Supported Catalysts: Supported catalysts, including tungstophosphoric acid on silica (B1680970) researchgate.net, palladium-based catalysts on polymer supports google.com, and bimetallic Ni-M/SiO₂ catalysts rsc.org, are developed to enhance activity and selectivity.
Bi-functional Catalysts: Bi-functional metal-doped zeolites have shown effectiveness, for example, Lewis acidic Ni₂P/H-ZSM5 zeolites used in the conversion of m-cresol. rsc.org
The catalytic performance is influenced by factors such as the nature, density, and strength of surface acid sites, as well as the catalyst's pore structure and specific surface area. researchgate.net
Novel Approaches in Chemical this compound Production
Ongoing research explores novel chemical routes to improve the selectivity and sustainability of this compound synthesis. One approach involves a two-step process for highly selective p-cresol production, where phenol is first etherified with methanol to form anisole (B1667542), followed by the conversion of anisole over selective catalysts. dicp.ac.cn This route aims to overcome the difficulty in achieving high para-selectivity in direct phenol methylation.
Another novel method focuses on the continuous-flow synthesis of p-cresol from p-toluidine (B81030) via a diazotization-hydrolysis protocol. acs.org This process involves the diazotization of p-toluidine to a diazonium intermediate, followed by hydrolysis. Optimization of reaction conditions in this continuous-flow system has demonstrated high yields and productivity. acs.org
Furthermore, while primarily a use case, the application of high boiling point phenolic reactive solvents like p-cresol in the synthesis of renewable aromatic polyesters highlights the potential for integrating this compound production and utilization in novel chemical processes. rsc.org
Biotechnological and Bio-based Production Routes
In parallel with chemical synthesis, significant progress has been made in developing biotechnological and bio-based methods for this compound production from renewable resources, offering a more sustainable alternative to fossil fuel-based processes.
De Novo Production of this compound from Renewable Resources
De novo biosynthesis involves engineering microorganisms to synthesize this compound from simple, renewable carbon sources like sugars or starch. This approach bypasses traditional petrochemical routes and aligns with the principles of a circular economy. researchgate.netieabioenergy.com
A notable example is the de novo production of m-cresol using genetically modified microorganisms such as Saccharomyces cerevisiae (yeast) and Aspergillus nidulans (fungus). researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net This process typically involves introducing a heterologous metabolic pathway centered around the synthesis and decarboxylation of 6-methylsalicylic acid (6-MSA). nih.govnih.gov Enzymes like 6-methylsalicylic acid synthase (MSAS) catalyze the formation of 6-MSA from precursors like acetyl-CoA and malonyl-CoA, followed by the action of a 6-methylsalicylic acid decarboxylase to convert 6-MSA to m-cresol. nih.govnih.gov
Research has focused on optimizing these pathways through strategies such as comparing different MSAS variants, codon optimization of genes, promoter engineering, gene multiplication, and optimizing fermentation conditions. researchgate.netnih.govnih.govnih.gov These efforts have led to increased production titers of m-cresol, reaching gram-level quantities in fed-batch cultures. researchgate.netnih.gov While m-cresol can exhibit toxicity to the host microorganisms, modified strains have shown improved tolerance. researchgate.netnih.gov
Besides m-cresol, biotechnological routes for other this compound isomers are also being explored. For instance, a process for producing a p-cresol precursor, 4-methylcyclohexa-3,5-diene-1,2-diol-carboxylic acid, from p-xylene (B151628) using a specific strain of Pseudomonas putida has been reported. google.com This precursor can then be converted to p-cresol. google.com
Furthermore, the catalytic transformation of biomass feedstocks like cellulose (B213188) into bio-based this compound is an active area of research, highlighting the potential of utilizing renewable biomass for the production of high-value chemicals. springerprofessional.deresearchgate.net
Here is a summary of some catalytic systems and their outcomes in phenol alkylation:
| Catalyst Type | Active Composition / Example Zeolites | Reaction Phase | Temperature (°C) | Pressure (MPa) | Primary Products / Selectivity Notes | Source |
| Metal Oxide | Al₂O₃ | Liquid | 300-400 | 1-3 | Mixture of o-, m-, p-cresol (e.g., 1:2:1 m:o:p ratio) | google.com |
| Zeolite | ZSM-5, Beta, MCM-22 | Gas | 200-500 | Not specified | Cresols (mixed isomers), potential for shape selectivity | google.comdicp.ac.cn |
| Zeolite | HBEA, HY, HZSM5, HMCM22 | Gas | ~200 (473K) | Atmospheric | o- and p-cresol as major products; m-cresol lower. HMCM22 shows high p-selectivity. | researchgate.netconicet.gov.ar |
| Metal Oxide | MgO, Fe₂O₃, TiO₂, etc. | Not specified | Not specified | Not specified | Primarily o-cresol and 2,6-xylenol | dicp.ac.cn |
| Supported Metal Oxide | Fe/V on SiO₂-Al₂O₃ | Not specified | Not specified | Not specified | High selectivity to o-cresol | uct.ac.za |
Here is a summary of some biotechnological production efforts for m-cresol:
| Microorganism | Carbon Source | Key Pathway Intermediate | Production Titer (g/L) | Notes | Source |
| Saccharomyces cerevisiae | Sugar | 6-Methylsalicylic acid | Up to 0.589 | De novo production, involves heterologous enzymes (MSAS, decarboxylase) | nih.govnih.govresearchgate.net |
| Aspergillus nidulans | Starch, Sugar | 6-Methylsalicylic acid | Up to 2.03 (fed-batch) | De novo production, involves heterologous enzymes, improved tolerance | researchgate.netresearchgate.netnih.gov |
Microbial Fermentation Pathways for this compound Synthesis
Microbial fermentation offers a promising route for the bio-based production of cresols, particularly p-cresol. Certain microorganisms possess metabolic pathways capable of converting specific precursors into this compound isomers. For instance, some bacteria can produce p-cresol through the fermentation of tyrosine and phenylalanine, both aromatic amino acids. frontiersin.orgmdpi.comresearchgate.net This process often involves a series of deamination, transamination, decarboxylation, and dehydrogenation reactions catalyzed by bacterial enzymes. tandfonline.com
Studies have identified various bacterial genera capable of p-cresol production, including Clostridium, Aminobacterium, Sedimentibacter, and Syntrophomonas. researchgate.net Specifically, species like Clostridium butyricum, Clostridium tyrobutyricum, Clostridium aminovalericum, and Eubacterium contortum have been confirmed to produce p-cresol. researchgate.net Clostridioides difficile is also known for producing high concentrations of p-cresol, primarily through the conversion of para-hydroxyphenylacetic acid (p-HPA) via the HpdBCA decarboxylase enzyme complex. researchgate.netfrontiersin.org This conversion can occur either directly from tyrosine fermentation or from the uptake and turnover of exogenous p-HPA. researchgate.netfrontiersin.org
Research into microbial fermentation pathways for p-cresol has shown strain-specific differences in production levels, potentially linked to the efficiency of tyrosine fermentation. researchgate.net For example, representatives of C. difficile clades 3 and 5 demonstrated higher p-cresol production from tyrosine metabolism compared to clade 4 isolates. researchgate.net
Genetic Engineering Strategies for Enhanced this compound Bioproduction
Genetic engineering plays a crucial role in enhancing microbial this compound production by optimizing existing pathways or introducing new enzymatic capabilities into host organisms. Strategies include the reconstruction and artificial synthesis of gene clusters encoding relevant enzymes, such as the toluene (B28343)/o-xylene monooxygenase locus from Pseudomonas stutzeri. researchgate.net By optimizing genes and employing strong promoters, engineered bacteria can achieve high-level expression of enzymes that hydroxylate precursors like toluene to produce a mixture of o-, m-, and p-cresol. researchgate.net
Metabolic engineering efforts have also focused on organisms like Saccharomyces cerevisiae and Aspergillus nidulans for the production of m-cresol. researchgate.net Strategies such as gene multiplication and promoter engineering have been explored to increase m-cresol titers in these hosts. researchgate.net For instance, modified Aspergillus nidulans strains have shown gram-level titers of m-cresol production. researchgate.net
Enzymatic Catalysis in Bio-based this compound Synthesis
Enzymatic catalysis offers a mild and selective approach for this compound synthesis within bio-based frameworks. Enzymes can be utilized to catalyze specific reactions in the conversion of renewable feedstocks or intermediates into cresols. For example, horseradish peroxidase has been successfully employed as a catalyst in the enzymatic polymerization of p-cresol in aqueous micelle systems. publish.csiro.au This method demonstrates high yields over a wide pH range, highlighting the potential of enzymatic approaches under various conditions. publish.csiro.au
In microbial pathways, enzymes like p-cresol methylhydroxylase (PCMH) are central to the metabolism of p-cresol. nih.gov In aerobic bacteria such as Pseudomonas putida, PCMH hydroxylates p-cresol to p-hydroxybenzaldehyde. nih.gov While this example illustrates this compound metabolism, similar enzymatic principles can be applied in reverse or with modified enzymes for this compound synthesis from suitable precursors. The HpdBCA decarboxylase complex in Clostridioides difficile is another example of an enzyme system directly involved in p-cresol formation from p-HPA. researchgate.netfrontiersin.org
Valorization of Lignocellulosic Biomass for this compound Precursors
Lignocellulosic biomass, an abundant and renewable resource, is a promising source for the production of bio-based chemicals, including precursors for this compound synthesis. Lignin (B12514952), a major component of lignocellulose, is a complex polymer rich in aromatic structures that can be deconstructed into various phenolic compounds, some of which can serve as this compound precursors. osti.govrsc.orgmdpi.com
Methods for valorizing lignocellulosic biomass include catalytic pyrolysis and chemical deconstruction, which break down lignin into aromatic intermediates. rsc.orgresearchgate.net For example, catalytic pyrolysis of lignocellulose over specific catalysts can yield aromatic intermediates like toluene. researchgate.net Subsequent catalytic hydroxylation of these intermediates can then lead to the formation of this compound. researchgate.net Research has demonstrated the selective preparation of bio-based this compound from lignocellulose through a process involving catalytic pyrolysis to aromatic intermediates followed by intermediate hydroxylation using catalysts like Cu-MOF. researchgate.net This approach achieved high selectivity and conversion rates for this compound synthesis from lignocellulose raw materials. researchgate.net
The deconstruction of lignin can yield various phenolic compounds, including p-cresol and 4-hydroxybenzoate, which are intermediates in microbial degradation pathways and can potentially be channeled towards this compound production. mdpi.com "Lignin-first" strategies aim to efficiently deconstruct lignin into processable monomers and oligomers, providing a valuable stream of aromatic compounds for downstream conversion into chemicals like cresols. rsc.org
Chemical Reactivity, Derivatization, and Transformation
Alkylation Reactions of Cresol (B1669610)
Alkylation of this compound is a significant industrial process for producing a variety of valuable chemical intermediates, such as dimethylphenols and trimethylphenols, which are used in the synthesis of antioxidants, resins, and vitamin E. chesci.comresearchgate.net These reactions typically involve the reaction of this compound with an alkylating agent, such as an alcohol, in the presence of a catalyst. chesci.comsemanticscholar.org
The vapor phase alkylation of m-cresol (B1676322) with methanol (B129727) is a widely studied reaction for the synthesis of xylenols (dimethylphenols) and trimethylphenols. semanticscholar.orgresearchgate.net This process is typically carried out at elevated temperatures, ranging from 523 to 723 K, over solid acid or base catalysts. semanticscholar.orgias.ac.in The reaction can proceed through two main pathways: C-alkylation, where the methyl group from methanol is added directly to the aromatic ring, and O-alkylation, where methylation occurs at the hydroxyl group to form 3-methyl anisole (B1667542). conicet.gov.ar The desired products, such as 2,5-dimethylphenol and 2,3,6-trimethylphenol, are the result of C-alkylation. semanticscholar.org The reaction conditions, including temperature, the molar ratio of m-cresol to methanol, and the catalyst used, play a crucial role in determining the conversion of m-cresol and the selectivity towards specific alkylated products. chesci.comsemanticscholar.org
A variety of catalytic systems have been investigated for the selective alkylation of this compound, including zeolites, hydrotalcites, and mixed metal oxides. semanticscholar.orgconicet.gov.arresearchgate.net Among these, ferrospinels have emerged as effective catalysts due to their high thermal stability and tunable acidic properties. chesci.com Ferrospinels are mixed metal oxides with a general formula of AB₂O₄, where 'A' and 'B' are divalent and trivalent metal cations, respectively. chesci.com
In the vapor phase alkylation of m-cresol with methanol, cadmium-chromium ferrospinels (Cd₁₋ₓCrₓFe₂O₄) have demonstrated significant catalytic activity. chesci.com The acidity and surface area of these catalysts can be modified by varying the ratio of cadmium to chromium, which in turn influences the conversion of m-cresol and the selectivity of the products. chesci.com For instance, a chromium-ferrite catalyst (CrFe₂O₄) has been shown to provide a high yield of 2,5-dimethylphenol. chesci.com The catalytic effectiveness of ferrospinels is attributed to the ability of the metal ions to migrate between the tetrahedral and octahedral sites within the spinel structure. chesci.com
Other catalytic systems studied include:
Magnesium-aluminium hydrotalcites: These materials have been used for the vapor phase alkylation of m-cresol with methanol, yielding a mixture of O- and C-alkylated products. semanticscholar.org
Zeolites: Various zeolites such as HBEA, HZSM5, and HMCM22 have been employed to study the effect of porous structure and acid site distribution on product selectivity. conicet.gov.arresearchgate.net The shape-selective nature of zeolites can be exploited to favor the formation of specific isomers, such as 2,5-dimethylphenol. researchgate.net
The distribution of products in the alkylation of m-cresol is highly dependent on the catalyst and reaction conditions. The primary products include O-alkylated 3-methyl anisole and C-alkylated dimethylphenols (DMP) and trimethylphenols (TMP). semanticscholar.org
Key factors influencing selectivity include:
Catalyst Acidity: The strength and nature (Brønsted vs. Lewis) of the acid sites on the catalyst are critical. Strong acid sites tend to favor C-alkylation over O-alkylation. researchgate.netconicet.gov.ar
Pore Structure: For zeolite catalysts, the pore size and structure can impose diffusional constraints, leading to shape selectivity. For example, narrower pore zeolites like HZSM5 can inhibit the formation of bulkier trimethylated products and show a preference for the smallest dimethylphenol isomer, 2,5-DMP. researchgate.net
Reaction Temperature: Higher temperatures generally favor C-alkylation and can lead to the formation of more highly alkylated products. semanticscholar.org
Feed Ratio: The molar ratio of m-cresol to the alkylating agent (e.g., methanol) can affect conversion and selectivity. chesci.comsemanticscholar.org
The following table summarizes the performance of a CrFe₂O₄ ferrospinel catalyst under optimized conditions for the alkylation of m-cresol with methanol. chesci.com
| Parameter | Value |
| Catalyst | CrFe₂O₄ (CC-5) |
| Reaction Temperature | 598 K |
| WHSV (Weight Hourly Space Velocity) | 0.4 h⁻¹ |
| m-cresol to Methanol Molar Ratio | 1:3 |
| m-cresol Conversion | 81.79% |
| Selectivity for 2,5-DMP | 70.13% |
| Yield of 2,5-DMP | 57.36% |
Oxidation and Advanced Oxidation Processes for this compound
Cresols are common pollutants in industrial wastewater and can be degraded through oxidation and advanced oxidation processes (AOPs). tandfonline.comresearchgate.net These processes aim to break down the aromatic ring structure, leading to the formation of less harmful, lower molecular weight compounds and eventual mineralization to carbon dioxide and water. tandfonline.comresearchgate.net
Ozonation is an effective method for the degradation of cresols in aqueous solutions. tandfonline.comtandfonline.com The reaction between ozone and this compound is typically fast and follows second-order kinetics, being first-order with respect to both ozone and o-cresol (B1677501). tandfonline.comtandfonline.com The rate of ozonation is influenced by factors such as pH and temperature. An increase in either pH or temperature generally leads to an increased reaction rate. tandfonline.comtandfonline.com
The proposed mechanism for the ozonation of o-cresol involves an initial electrophilic attack by ozone molecules at the ortho and para positions of the this compound molecule, which are activated by the hydroxyl group. tandfonline.comtandfonline.com This initial attack leads to the rupture of the aromatic ring and the subsequent formation of various acidic intermediates. tandfonline.comtandfonline.com Studies suggest that approximately three moles of ozone are consumed for each mole of o-cresol to achieve ring cleavage. tandfonline.comtandfonline.com
| Temperature (°C) | Overall Rate Constant (M⁻¹s⁻¹) |
| 10 | 422,000 |
| 40 | 1,549,000 |
The activation energy for this reaction in neutral solutions is approximately 30 kJ/mol. tandfonline.comtandfonline.com
The Peroxone process, which combines ozone with hydrogen peroxide (H₂O₂), is an advanced oxidation process that enhances the degradation of organic pollutants like this compound. spartanwatertreatment.com The addition of hydrogen peroxide accelerates the decomposition of ozone to form highly reactive hydroxyl radicals (•OH). spartanwatertreatment.com These hydroxyl radicals are more powerful and less selective oxidizing agents than molecular ozone, leading to a more efficient and faster degradation of this compound. researchgate.netspartanwatertreatment.com
The transformation of this compound via the Peroxone process follows complex pathways. The hydroxyl radicals can attack the aromatic ring through electrophilic substitution or abstract a hydrogen atom from the methyl group. researchgate.net This leads to the formation of various aromatic intermediates, such as methylcatechol, which are then further oxidized. researchgate.net The simultaneous action of molecular ozone and hydroxyl radicals in the Peroxone process results in a faster degradation of p-cresol (B1678582) compared to ozonation alone. researchgate.net Ultimately, these intermediates are broken down into shorter-chain carboxylic acids, and with sufficient treatment time, can be mineralized to CO₂ and water. researchgate.net
Ozone-Persulfate Reactions and Radical Pathways
The degradation of this compound isomers in aqueous systems can be effectively achieved through advanced oxidation processes that utilize a combination of ozone (O₃) and persulfate (S₂O₈²⁻). This process is characterized by the generation of highly reactive radical species, primarily sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which drive the oxidation of the this compound molecule. nih.govnih.gov
In the UV/O₃-persulfate system, the degradation of m-cresol is rapid, with studies showing 99.8% removal within 30 minutes under optimal conditions. nih.gov The dominant reactive species in this system are both sulfate and hydroxyl radicals, with the sulfate radical contributing more significantly to the degradation of m-cresol. nih.gov The degradation mechanism primarily involves an electrophilic addition reaction where the radicals attack the ortho- and para-positions relative to the hydroxyl group on the benzene (B151609) ring. nih.gov This is followed by ring-opening reactions that break down the aromatic structure into aliphatic compounds, eventually leading to complete mineralization. nih.gov
For p-cresol, the major degradation pathway in an ozone-persulfate system is the oxidation of the benzene ring. tandfonline.com This occurs through two principal mechanisms: electrophilic aromatic substitution initiated by molecular ozone and hydroxyl radicals, and a single electron transfer mechanism driven by the persulfate radical. tandfonline.com The presence of the methyl group in the majority of detected intermediate compounds confirms that the primary attack is on the aromatic ring rather than the side chain. tandfonline.com While hydroxyl radicals can also oxidize p-cresol via hydrogen atom abstraction from the methyl group, this is considered a less dominant pathway compared to ring oxidation. tandfonline.comresearchgate.net
The combination of ozone and persulfate demonstrates a synergistic effect, meaning the degradation rate in the combined system is greater than the sum of the rates of the individual processes. nih.gov The reaction kinetics are influenced by factors such as initial pH and the concentrations of ozone and persulfate. nih.gov
Table 1: Radical Pathways in this compound Degradation via Ozone-Persulfate Systems
| This compound Isomer | Dominant Radical Species | Primary Degradation Pathway | Key Reaction Mechanisms |
|---|---|---|---|
| m-cresol | Sulfate Radical (SO₄•⁻) > Hydroxyl Radical (•OH) nih.gov | Benzene Ring Oxidation nih.gov | Electrophilic addition at ortho- and para-positions, followed by ring-opening nih.gov |
| p-cresol | Hydroxyl Radical (•OH), Sulfate Radical (SO₄•⁻), Molecular Ozone (O₃) tandfonline.com | Benzene Ring Oxidation tandfonline.com | Electrophilic aromatic substitution (by •OH and O₃), Single electron transfer (by SO₄•⁻) tandfonline.com |
Photochemical Oxidation Mechanisms of this compound
Photochemical oxidation involves the degradation of this compound through reactions initiated by light, often in the presence of a photocatalyst or other species that generate reactive radicals upon irradiation. The primary oxidant in these processes is the highly reactive hydroxyl radical (•OH). copernicus.orgcopernicus.org
The reaction between the hydroxyl radical and this compound can proceed via two main pathways:
Hydrogen Abstraction : The •OH radical abstracts a hydrogen atom from the methyl group to form a methyl phenoxy radical. copernicus.org
Radical Addition : The •OH radical adds to the electron-rich aromatic ring, forming a cyclohexadienyl-type radical intermediate. researchgate.netcopernicus.orgnih.gov This addition is the more favorable pathway due to the high electrophilicity of the aromatic ring. researchgate.net
For o-cresol, subsequent OH addition to the aromatic ring leads to the formation of a variety of highly oxygenated, low-volatility products. copernicus.orgcopernicus.org These include compounds such as dihydroxy and trihydroxy toluenes, as well as hydroxy, dihydroxy, and trihydroxy methyl benzoquinones. copernicus.org The formation of these later-generation products is a key step in the atmospheric oxidation of cresols and contributes significantly to the formation of secondary organic aerosols (SOA). copernicus.org
In photocatalytic systems, such as those using zinc oxide (ZnO) under UV irradiation, p-cresol is effectively degraded. mdpi.com The process leads to the formation of aromatic intermediates like 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. mdpi.com With further oxidation, these intermediates are broken down into carboxylic acids, which are ultimately mineralized into carbon dioxide (CO₂) and water (H₂O). mdpi.com Studies have shown that up to 93% of the total organic carbon can be removed through this process, indicating near-complete degradation. mdpi.com
Electrophilic Aromatic Substitution Reactions of this compound
The this compound molecule contains two activating substituents on the benzene ring: a hydroxyl (-OH) group and a methyl (-CH₃) group. Both are ortho-, para-directing groups that activate the ring towards electrophilic aromatic substitution, making cresols more reactive than benzene. pharmacyfreak.comncert.nic.in The hydroxyl group is a much stronger activating and directing group than the methyl group, and therefore, the position of electrophilic attack is predominantly determined by the -OH group. pharmacyfreak.com Substitution occurs primarily at the positions ortho and para to the hydroxyl group.
Nitration: The nitration of cresols introduces a nitro group (–NO₂) onto the aromatic ring. For instance, the mononitration of m-cresol with nitric acid in sulfuric acid yields a mixture of products where the nitro group is directed by the powerful -OH group to the ortho and para positions. rsc.org The ratios of the resulting isomers (3-methyl-2-nitrophenol, 3-methyl-6-nitrophenol, and 3-methyl-4-nitrophenol) vary depending on the concentration of the sulfuric acid. rsc.org In the case of p-cresol, nitration can proceed via an interesting mechanism involving ipso substitution, where the electrophile attacks the carbon atom already bearing the methyl group. rsc.org This forms a 4-methyl-4-nitrocyclohexadienone intermediate, which then undergoes an acid-catalyzed rearrangement to yield 4-methyl-2-nitrophenol. rsc.org
Halogenation: Cresols react readily with halogens. For example, the bromination of cresols in an aqueous medium can lead to rapid polybromination at the activated ortho and para positions relative to the hydroxyl group. google.com
Friedel-Crafts Reactions: The activated ring of this compound participates in Friedel-Crafts alkylation and acylation. A notable industrial example is the synthesis of the antioxidant Butylated Hydroxytoluene (BHT) from p-cresol and isobutylene (B52900) in the presence of an acid catalyst. libretexts.org
Table 2: Examples of Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | This compound Isomer | Reagents | Major Product(s) |
|---|---|---|---|
| Nitration | p-Cresol | HNO₃, H₂SO₄ | 4-Methyl-2-nitrophenol rsc.org |
| Nitration | m-Cresol | HNO₃, H₂SO₄ | Mixture of 3-methyl-2-nitrophenol, 3-methyl-6-nitrophenol, 3-methyl-4-nitrophenol rsc.org |
| Friedel-Crafts Alkylation | p-Cresol | Isobutylene, Acid Catalyst | Butylated Hydroxytoluene (BHT) libretexts.org |
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific purpose. For this compound, derivatization is frequently employed in analytical chemistry to enhance detection sensitivity, improve chromatographic separation of its isomers, and increase volatility for gas chromatography. nih.govchemijournal.comirsst.qc.ca
Several reagents are used for this compound derivatization:
Dansyl chloride is used to derivatize o-cresol in biological samples like urine, allowing for quantification via liquid chromatography-mass spectrometry (LC-MS/MS). irsst.qc.ca
1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to be a highly effective derivatizing agent for p-cresol, increasing detection sensitivity by up to 40-fold compared to dansyl chloride in LC-MS/MS analysis. nih.gov This allows for the quantification of p-cresol at very low picogram levels in matrices such as plasma and brain tissue. nih.gov
Silylation agents , such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are used to convert this compound isomers into their trimethylsilyl ethers. wiley.com This process is essential for separating the otherwise co-eluting m-cresol and p-cresol isomers using standard gas chromatography-mass spectrometry (GC-MS) methods. wiley.com
Acyl Derivatives of this compound Isomers
The formation of acyl derivatives, particularly acetates, is a key strategy for the analytical separation of this compound isomers. chemijournal.com The ortho, meta, and para isomers of this compound often exhibit poor resolution in standard high-performance liquid chromatography (HPLC) methods. chemijournal.com To overcome this, the isomers can be converted to their corresponding cresyl acetates.
This derivatization is typically achieved by reacting the this compound isomer with an acylating agent, such as acetyl chloride, in a straightforward synthesis. chemijournal.com The resulting acyl derivatives (o-cresyl acetate (B1210297), m-cresyl acetate, and p-cresyl acetate) show significantly improved separation on a reverse-phase HPLC column, allowing for their accurate and simultaneous determination. chemijournal.com
Formation of Conjugates (e.g., Glucuronides, Sulfates)
In biological systems, this compound undergoes extensive phase II metabolism, primarily in the enterocytes and liver, where it is converted into water-soluble conjugates. researchgate.netnih.govnih.gov This conjugation is a natural detoxification pathway that facilitates the excretion of this compound from the body. The two main types of conjugates formed are sulfates and glucuronides. researchgate.net
p-Cresol Sulfate (pCS): This is the most abundant metabolite of p-cresol found in systemic circulation. researchgate.netnih.gov
p-Cresol Glucuronide (pCG): This is another significant conjugate, though typically found at lower concentrations than pCS. researchgate.netnih.govhmdb.ca
The formation of p-cresol glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net Studies using human recombinant UGTs have identified that UGT1A6 and UGT1A9 are the primary enzymes responsible for this reaction. UGT1A6 is the predominant enzyme for p-cresol glucuronidation in both the liver and kidneys. researchgate.net
These conjugated metabolites can also be synthesized chemically. For example, p-cresol glucuronide can be synthesized by reacting p-cresol with 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, followed by hydrolysis. nih.gov Analytically, to measure total this compound in biological samples, a hydrolysis step (typically using a strong acid and heat) is required to cleave these conjugates and release the free this compound before analysis. irsst.qc.cacdc.gov
This compound as a Building Block in Complex Chemical Syntheses
Cresols are valuable and versatile starting materials (building blocks) in the organic synthesis of a wide range of commercially important compounds. chemicalbook.com Their phenolic structure allows for various transformations, making them key intermediates in the production of pharmaceuticals, agrochemicals, dyes, polymers, and specialty chemicals. wikipedia.organalytice.comdicp.ac.cn
Examples of complex molecules synthesized from this compound include:
Antioxidants and Preservatives: p-Cresol is a precursor for the synthesis of antioxidants like Butylated Hydroxytoluene (BHT). libretexts.orgdicp.ac.cn
Pharmaceuticals: The this compound scaffold is present in numerous drugs. For example, m-cresol is used to synthesize:
Thymol , via an isopropylation reaction. sigmaaldrich.com
Amylmetathis compound , an antiseptic. wikipedia.org
Bevantolol , a beta-blocker. wikipedia.org
Tolimidone , a drug with potential anti-inflammatory properties. wikipedia.org
Polymers and Resins: Cresols are reacted with formaldehyde to produce this compound-formaldehyde resins (novolacs), which are used as semiconductor sealing materials and in the formulation of other polymers. chemicalbook.combritannica.com m-Cresol can also be used to create terpolymeric resins through polycondensation with hexamine and formaldehyde. sigmaaldrich.com
Agrochemicals: Cresols are used as intermediates in the synthesis of various herbicides and insecticides. analytice.com
Dyes and Fragrances: m-Cresol is a starting material for coumarin derivatives, such as 4,7-Dimethylcoumarin, which have applications in these industries. sigmaaldrich.com
Other Specialty Chemicals: m-Cresol is also used in the production of photographic developers and certain types of explosives. britannica.com
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| o-Cresol (2-Methylphenol) | C₇H₈O |
| m-Cresol (3-Methylphenol) | C₇H₈O |
| p-Cresol (4-Methylphenol) | C₇H₈O |
| Ozone | O₃ |
| Persulfate | S₂O₈²⁻ |
| 4-hydroxy-benzaldehyde | C₇H₆O₂ |
| 4-methyl-1,2-benzodiol | C₇H₈O₂ |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O |
| 3-methyl-2-nitrophenol | C₇H₇NO₃ |
| 3-methyl-6-nitrophenol | C₇H₇NO₃ |
| 3-methyl-4-nitrophenol | C₇H₇NO₃ |
| 4-methyl-2-nitrophenol | C₇H₇NO₃ |
| 4-methyl-4-nitrocyclohexadienone | C₇H₇NO₃ |
| Dansyl chloride | C₁₂H₁₂ClNO₂S |
| 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) | C₅H₇ClN₂O₂S |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | C₆H₁₂F₃NOSi |
| Acetyl chloride | C₂H₃ClO |
| p-Cresol Sulfate (pCS) | C₇H₇NaO₄S |
| p-Cresol Glucuronide (pCG) | C₁₃H₁₆O₇ |
| Thymol | C₁₀H₁₄O |
| Amylmetathis compound | C₁₂H₁₈O |
| Bevantolol | C₂₀H₂₇NO₄ |
| Tolimidone | C₁₁H₁₀N₂O₂ |
| 4,7-Dimethylcoumarin | C₁₁H₁₀O₂ |
| Formaldehyde | CH₂O |
Precursor in Resin Synthesis
Cresols are fundamental building blocks in the production of synthetic polymers, particularly this compound-formaldehyde (CF) resins. These resins are analogous to phenol-formaldehyde resins and are categorized into two main types: novolacs and resoles. The reactivity of the this compound isomer is crucial, with m-cresol being the most reactive of the three. nih.gov
Novolac Resins : These are produced by reacting a molar excess of this compound with formaldehyde under acidic conditions. plenco.com The reaction creates methylene bridges that link the this compound molecules, typically at the ortho and para positions relative to the hydroxyl group. plenco.com Novolac resins are thermoplastic and require a curing agent, such as hexamethylenetetramine (HMT), to form a hardened, cross-linked thermoset polymer. plenco.compower-plast.com this compound novolac resins are used as curing agents for epoxy resins in applications that demand high heat resistance, such as paints for food cans, adhesives, and molding materials. google.com Epoxy this compound novolac (ECN) resins are particularly important as encapsulating materials for electronic components like integrated circuits. nih.govomanchem.com
Resole Resins : In contrast, resole resins are synthesized with a molar excess of formaldehyde under alkaline or basic conditions. plenco.com This process results in hydroxymethylene groups being attached to the this compound rings. nih.gov These resins are thermosetting and can be cured by applying heat, which causes the methylol groups to condense, without the need for an external curing agent. plenco.com this compound-based resole resins are used in coatings, adhesives, and as binders. power-plast.com For instance, they can act as adhesion promoters to enhance the bond between rubber and synthetic fiber cords. power-plast.com
The synthesis process involves the condensation reaction between this compound and formaldehyde, leading to the formation of a polymer network. researchgate.nettandfonline.comresearchgate.net Mixtures of this compound isomers are often used to modify the properties of these phenolic resins. nih.govbritannica.com
| Resin Type | Catalyst Condition | This compound/Formaldehyde Ratio | Key Feature | Primary Application |
|---|---|---|---|---|
| Novolac | Acidic | Molar excess of this compound | Thermoplastic; requires curing agent | Epoxy resin curing agents, molding materials, photoresists plenco.comgoogle.com |
| Resole | Alkaline | Molar excess of formaldehyde | Thermosetting; cures with heat | Adhesives, coatings, binders for composites plenco.compower-plast.com |
Intermediate in Agrochemical Production
Cresols are pivotal intermediates in the manufacturing of various agrochemicals, including herbicides and insecticides. wikipedia.orgechemi.com The specific isomer used dictates the final product and its properties.
o-Cresol is a precursor for phenoxy herbicides such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), and mecoprop. wikipedia.orgnbinno.com The synthesis involves chlorination and etherification of the o-cresol molecule. omanchem.com Nitration of o-cresol yields dinitrothis compound, another effective herbicide. omanchem.com
m-Cresol , often in combination with p-cresol, is crucial for producing organophosphorus insecticides like fenitrothion and fenthion. nih.govhdinresearch.com It is also a precursor for synthetic pyrethroid insecticides, which are valued for their high efficiency and lower toxicity. nih.govhdinresearch.com
p-Cresol is also utilized in the synthesis of certain pesticides. drugbank.com
The global demand for more efficient and less toxic pesticides continues to drive the consumption of this compound in the agrochemical sector. hdinresearch.com
| This compound Isomer | Agrochemical Class | Specific Compound |
|---|---|---|
| o-Cresol | Phenoxy Herbicides | MCPA, MCPB, Mecoprop wikipedia.orgnbinno.com |
| m-Cresol | Organophosphorus Insecticides | Fenitrothion, Fenthion nih.govhdinresearch.com |
| m-Cresol | Pyrethroid Insecticides | Various, including Permethrin hdinresearch.commade-in-china.com |
Role in Pharmaceutical Intermediate Synthesis
This compound isomers are valuable starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs) and are also used as excipients. wikipedia.orgdrugbank.comdrugpatentwatch.com
o-Cresol serves as an intermediate for the muscle relaxant mephenesin (B1676209). omanchem.comwikipedia.org The Kolbe-Schmitt carboxylation of o-cresol produces o-cresotinic acid, another pharmaceutical intermediate. nih.govomanchem.com
m-Cresol is a key intermediate in the production of Vitamin E. hdinresearch.compmarketresearch.com It is used to synthesize 2,4,6-trimethylphenol, which is then processed into trimethylhydroquinone, a major raw material for Vitamin E. hdinresearch.com It is also a precursor to the antiseptic amylmetathis compound. wikipedia.org Furthermore, m-cresol is widely used as a preservative and stabilizer in injectable drug formulations, such as insulin (B600854) and various vaccines, due to its antimicrobial properties. drugpatentwatch.comchemicalbook.comnih.gov
p-Cresol is also used in the synthesis of pharmaceutical intermediates.
The demand for this compound in the pharmaceutical industry is driven by its role in producing essential medicines and ensuring the stability of biologic drugs. hdinresearch.compmarketresearch.com
Specialty Chemical Manufacturing (e.g., Menthol (B31143), Antioxidants)
Cresols are precursors to a variety of specialty chemicals, most notably the antioxidant butylated hydroxytoluene (BHT) and the fragrance compound menthol. nbinno.com
Antioxidants (BHT) : The antioxidant Butylated Hydroxytoluene (BHT) is produced commercially through the acid-catalyzed alkylation of p-cresol with isobutene. eurochemengineering.comprocurementresource.comwikipedia.orgchemicalbook.comstudy.comchegg.com In this reaction, two isobutylene groups are added to the ortho positions relative to the hydroxyl group on the p-cresol ring. wikipedia.org BHT is a widely used synthetic antioxidant added to foods, animal feed, petroleum products, and plastics to prevent oxidative degradation. britannica.comprocurementresource.comnih.gov The synthesis reaction is typically promoted by an acid catalyst like sulfuric acid. procurementresource.comwikipedia.org
Menthol : Synthetic menthol is produced in a multi-step process starting from m-cresol. hdinresearch.comth-koeln.deresearchgate.net In what is known as the Symrise process, m-cresol is first alkylated to produce thymol. libretexts.org The thymol is then catalytically hydrogenated to give a mixture of menthol isomers. libretexts.orgslideshare.net A critical step in the process is the resolution of the racemic mixture to isolate the desired (-)-menthol isomer, which is responsible for the characteristic cooling sensation and minty fragrance. th-koeln.delibretexts.org Synthetic menthol is a crucial component in the flavor and fragrance industry, ensuring a stable supply independent of natural mint oil extraction. hdinresearch.com
Table of Mentioned Compounds
| Compound Name |
|---|
| (4-chloro-2-methylphenoxy)acetic acid (MCPA) |
| 2,4,6-trimethylphenol |
| 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) |
| Amylmetathis compound |
| Benzyl alcohol |
| Butylated Hydroxytoluene (BHT) |
| This compound |
| Dinitrothis compound |
| Fenitrothion |
| Fenthion |
| Formaldehyde |
| Hexamethylenetetramine (HMT) |
| Hydroxymethylene |
| Isobutene |
| Mecoprop |
| Menthol |
| Mephenesin |
| o-Cresol |
| o-cresotinic acid |
| p-Cresol |
| Permethrin |
| Phenol (B47542) |
| Sulfuric acid |
| Thymol |
| Trimethylhydroquinone |
| Vitamin E |
Advanced Separation and Purification Processes for Cresol Isomers
Challenges in Cresol (B1669610) Isomer Separation
The separation of this compound (methylphenol) isomers—ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol)—presents significant challenges in industrial applications. These difficulties primarily stem from the close boiling points and similar chemical characteristics of the isomers, as well as the complex nature of the industrial streams in which they are often found.
Close Boiling Points and Similar Chemical Characteristics
A major hurdle in the separation of this compound isomers is their remarkably similar physical properties, particularly their boiling points. For instance, the boiling points of p-cresol (B1678582) (201.9°C) and m-cresol (B1676322) (202.2°C) differ by a mere 0.3°C, rendering conventional distillation methods highly inefficient and economically unviable for their separation. aiche.orgmdpi.com While o-cresol (B1677501) has a slightly lower boiling point of 191.0°C, its separation from the other two isomers by distillation is still a complex process. opsis.sesolubilityofthings.com
Table 1: Boiling Points of this compound Isomers
| Isomer | Boiling Point (°C) |
|---|---|
| o-cresol | 191.0 |
| m-cresol | 202.2 |
| p-cresol | 201.9 |
The structural similarities between the isomers also contribute to their nearly identical chemical properties, making separation by solvent extraction or other chemical methods equally challenging. chemijournal.com These isomers are all aromatic alcohols with a methyl group attached to the phenol (B47542) ring, resulting in comparable polarity and reactivity. wikipedia.org This similarity in chemical nature means they exhibit similar solubility in various solvents, further complicating separation processes that rely on partitioning differences. solubilityofthings.com
Aromatic Compound Mixtures in Industrial Effluents
This compound isomers are often present in complex mixtures within industrial effluents, such as those from coal tar processing, petroleum refining, and the production of phenolic resins. wikipedia.orgwiley.com These waste streams typically contain a wide array of other aromatic compounds, including phenol, xylenols, and various other alkylphenols, which further complicates the isolation of individual this compound isomers. osti.govgoogle.com The presence of these additional compounds can interfere with separation processes and necessitates multi-step purification strategies.
The development of efficient and selective methods for separating this compound isomers is crucial for their utilization in various applications, including the synthesis of antioxidants, polymers, and pharmaceuticals. mdpi.com The challenges posed by their similar physicochemical properties and the complexity of their industrial sources continue to drive research into advanced separation technologies.
Crystallization-Based Separation Techniques
Crystallization-based techniques have emerged as a promising alternative to traditional distillation for the separation of this compound isomers, offering higher selectivity and energy efficiency. These methods exploit the differences in the isomers' melting points and their ability to form crystalline adducts with specific host compounds.
Complexation Crystallization Methods
Complexation crystallization is a technique that involves the use of a complexing agent to selectively crystallize one isomer from a mixture. This method relies on the principle of molecular recognition, where a host molecule selectively binds with a specific guest molecule (in this case, a this compound isomer) to form a stable crystalline complex. researchgate.net
The selection of an appropriate complexing agent is critical for the success of this separation method. The host molecule must exhibit a high degree of selectivity towards one of the this compound isomers. Urea and hexamethylenetetramine are two such complexing agents that have been effectively used for this purpose. osti.gov
In a process known as adductive crystallization, urea has been shown to selectively form a crystalline adduct with m-cresol, allowing for its separation from a mixture containing other isomers like p-cresol and o-cresol. osti.gov The parameters influencing this selective adduct formation include the molar ratio of the reactants, the composition of the initial mixture, and the temperature at which filtration is carried out. osti.gov Studies have demonstrated that it is possible to recover m-cresol with a purity of 95-99% using this method. osti.gov The formation of these host-guest complexes is a prime example of supramolecular chemistry, where non-covalent interactions lead to the formation of highly organized structures. nih.govmdpi.com
The formation of a host-guest complex is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG) of the system. solubilityofthings.com For complex formation to be spontaneous, the Gibbs free energy change must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) factors, as described by the equation ΔG = ΔH - TΔS. solubilityofthings.com
The selective crystallization of one this compound isomer over another is a result of the differences in the thermodynamic stability of the respective host-guest complexes. nist.gov The isomer that forms the more stable complex (i.e., has a more negative ΔG of formation) will preferentially crystallize out of the solution. The stability of the complex is determined by the strength of the intermolecular interactions between the host and guest molecules, such as hydrogen bonding and van der Waals forces. nih.gov Molecular modeling and phase diagram analysis are valuable tools for understanding the thermodynamic mechanisms of selective cocrystallization and for predicting the most effective complexing agents and process conditions. researchgate.net
Stripping Crystallization (Distillative Freezing)
Stripping crystallization, also known as distillative freezing, is an advanced separation technique that integrates distillation and crystallization to purify chemical compounds. This process is particularly effective for separating isomers with close boiling points, a significant challenge for conventional distillation methods. The fundamental principle of stripping crystallization lies in operating at the triple point of a substance, where the solid, liquid, and vapor phases coexist in equilibrium. By carefully manipulating pressure and temperature, a liquid mixture can be simultaneously vaporized and crystallized, resulting in the formation of pure solid crystals of one component while the other components are removed in the vapor phase. This technique has been successfully applied to the separation of this compound isomers, offering a promising alternative to traditional energy-intensive processes.
Three-Phase Equilibrium Considerations
The successful implementation of stripping crystallization for this compound isomer separation hinges on a thorough understanding of the three-phase equilibrium (solid-liquid-vapor) of the this compound mixture. This equilibrium is governed by the thermodynamic properties of the isomers, including their vapor pressures and melting points. A thermodynamic model is essential to predict the precise temperature and pressure conditions at which the desired this compound isomer will crystallize while the others vaporize.
The process operates under reduced pressure and controlled cooling. As the temperature of the liquid this compound mixture is lowered to its triple point, the component with the higher melting point begins to crystallize. Simultaneously, the reduction in pressure causes the more volatile components to vaporize. The latent heat released during crystallization is absorbed by the vaporization process, creating a self-sustaining separation environment. A thermodynamic model, often based on mass and energy balances, can be used to simulate the incremental changes in the amounts of the remaining liquid, the solid product formed, and the vapor produced throughout the batch process. For the separation of p-cresol from m-cresol, the process is designed to operate at conditions where solid p-cresol, the liquid mixture, and the vapor mixture are in equilibrium.
Optimization of Operating Parameters for Isomer Purity and Recovery
Cooling Rate: The rate at which the this compound mixture is cooled significantly impacts the crystallization process. A slower cooling rate generally allows for more selective crystallization, leading to a higher purity of the final product. However, this also results in a longer processing time and potentially a lower recovery ratio. Faster cooling rates can increase the throughput but may lead to the entrapment of impurities within the crystal lattice, thereby reducing the final purity.
Initial Feed Composition: The initial concentration of the target isomer in the feed mixture also plays a role in the efficiency of the separation. Stripping crystallization has been shown to be effective in purifying p-cresol from mixtures where it is already the enriched component. For instance, p-cresol has been successfully purified from 90% to over 96%, from 95% to over 98%, and from 98% to over 99% in p-cresol-rich mixtures. cgu.edu.tw
The interplay of these parameters necessitates a careful optimization to achieve the desired balance between product purity and recovery for a specific this compound isomer separation.
| Operating Parameter | Effect on Purity | Effect on Recovery | Notes |
| Operating Pressure | Decreases with increasing pressure | Increases with increasing pressure | A trade-off exists between purity and recovery. |
| Cooling Rate | Increases with slower cooling rates | Decreases with slower cooling rates | Slower rates allow for more selective crystal growth. |
| Initial Feed Purity | Higher initial purity facilitates achieving higher final purity | - | The process is effective for polishing already enriched streams. |
Adsorption Separation Technologies
Adsorption-based separation technologies offer a viable and often more energy-efficient alternative to distillation for the separation of this compound isomers. These processes utilize solid adsorbents with specific surface properties that selectively adsorb one isomer over others from a liquid or vapor phase. The choice of adsorbent is critical to the success of the separation, with zeolites being a prominent class of materials extensively studied for this purpose.
Zeolite-Based Adsorbents for Selective this compound Isomer Separation
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them excellent molecular sieves. Their uniform pore sizes and high surface areas, coupled with the ability to be chemically modified, allow for the fine-tuning of their adsorptive properties for specific separations. For this compound isomer separation, both X-type and Y-type zeolites, as well as ZSM-5 zeolites, have shown significant potential.
The selectivity of a zeolite adsorbent for a particular this compound isomer is influenced by several factors, including the Si/Al ratio of the zeolite framework and the nature of the cations present within its structure. For instance, NaZSM-5 with a Si/Al ratio of 80 has demonstrated high selectivity for the separation of m-cresol and p-cresol. tandfonline.com Similarly, X-type zeolites exchanged with barium (Ba) and potassium (K) ions have been effectively used for the co-extraction of p-cresol and m-cresol from mixtures. google.com The water content of the zeolite can also play a crucial role, with some studies indicating that a specific level of hydration is necessary to achieve sharp separations.
| Zeolite Adsorbent | Target this compound Isomer(s) | Key Findings |
| NaZSM-5 (Si/Al = 80) | m-cresol and p-cresol | Achieved a selectivity greater than 6.0. tandfonline.com |
| Ba/K-exchanged X-zeolite | p-cresol and m-cresol | Effective for co-extraction from complex mixtures. google.com |
| Ba-X and Ca-X zeolites | p-cresol | High-purity p-cresol was obtained in good yields. mdpi.com |
Mechanisms of Adsorption and Desorption
The separation of this compound isomers on zeolite adsorbents is governed by a combination of kinetic and thermodynamic factors. The adsorption process is generally considered to be a monolayer and chemical in nature, primarily driven by enthalpy changes. tandfonline.com The interaction between the this compound molecules and the active sites on the zeolite surface is highly specific. For the adsorption of this compound isomers on NaZSM-5 (Si/Al = 80), the process has been found to be spontaneous for both m-cresol and p-cresol. Interestingly, the adsorption of p-cresol is an exothermic process, while the adsorption of m-cresol is endothermic. tandfonline.com
Adsorption Mechanism: The selective adsorption of a particular this compound isomer is a result of a combination of factors including molecular sieving effects based on the size and shape of the isomer relative to the zeolite pores, and specific interactions between the functional groups of the this compound molecule and the cations or acid/base sites within the zeolite framework. The polarity of the this compound isomers and their ability to form hydrogen bonds also play a significant role.
Distillation and Hybrid Processes
While conventional distillation is generally an inefficient method for the separation of this compound isomers due to their very close boiling points, it can be a viable option when combined with other separation technologies in what are known as hybrid processes. These integrated approaches aim to leverage the strengths of each individual technique to achieve a more effective and economical separation than what is possible with a single method.
Conventional Distillation Limitations: The boiling points of m-cresol (202.8 °C) and p-cresol (201.9 °C) are extremely close, making their separation by fractional distillation practically challenging and energy-intensive. Achieving high purity for both isomers would require a distillation column with a very large number of theoretical plates and a high reflux ratio, leading to significant capital and operating costs.
Extractive Distillation: One approach to enhance the separation of close-boiling compounds is extractive distillation. This technique involves the addition of a solvent to the this compound mixture, which selectively alters the relative volatilities of the isomers, making them easier to separate by distillation. The choice of solvent is crucial and is based on its ability to interact differently with the this compound isomers.
Hybrid Distillation-Crystallization Processes: A promising hybrid approach involves combining distillation with crystallization. researchgate.netresearchgate.net In such a process, distillation can be used for a preliminary, or "rough," separation of the this compound isomers. The resulting enriched streams can then be further purified to high levels using a crystallization technique, such as stripping crystallization or melt crystallization. This combination can be more energy-efficient than relying solely on distillation for the entire separation.
Hybrid Distillation-Adsorption Processes: Another effective hybrid strategy is the integration of distillation and adsorption. energy.gov Similar to the distillation-crystallization approach, distillation can be employed to perform an initial separation, producing streams that are enriched in one of the this compound isomers. These enriched streams are then fed to an adsorption unit containing a selective adsorbent, such as a zeolite, to achieve the final high-purity product. This hybrid configuration can significantly reduce the energy consumption associated with distillation by reducing the required number of stages and reflux ratio.
By strategically combining distillation with either crystallization or adsorption, the limitations of standalone distillation for this compound isomer separation can be effectively overcome, leading to more efficient and economically viable purification processes.
Azeotropic Distillation Challenges and Solutions
Azeotropic distillation is a technique investigated for the separation of m- and p-cresol. The primary challenge lies in the extremely close boiling points of m-cresol (202.8°C) and p-cresol (202.5°C), making their separation by conventional fractional distillation nearly impossible. Azeotropic distillation introduces an entrainer, a substance that forms an azeotrope with one or more of the this compound isomers, thereby altering their relative volatilities and facilitating separation.
A key challenge is identifying a suitable entrainer. The effectiveness of an entrainer is determined by its ability to form an azeotrope that has a boiling point significantly different from the this compound isomers. Both minimum-boiling and maximum-boiling azeotropes can be formed. In the case of cresols, studies have explored various compounds as potential entrainers. While some minimum azeotropes did not significantly improve separation, several maximum-boiling azeotropes showed promise by reducing the number of theoretical plates required for a 95% separation.
However, even with the use of effective entrainers, the number of theoretical plates needed can remain high, potentially making the process economically challenging. For instance, one study noted that while maximum boiling azeotropes could reduce the required theoretical plates by 40% to 63%, the initial requirement of 1053 plates for straight rectification highlights the inherent difficulty of the separation.
Solutions to these challenges involve a systematic approach to entrainer selection and process optimization. The process typically involves:
Entrainer Screening: Evaluating a wide range of compounds to identify those that form azeotropes with the this compound isomers.
Azeotrope Composition Determination: Precisely determining the composition of the azeotrope through experimental distillations.
Relative Volatility Measurement: Quantifying the enhancement of separation by calculating the relative volatility of the this compound isomers in the presence of the entrainer.
One patented process utilizes a hydrocarbon boiling between 150 and 250°C as an entrainer to form a minimum-boiling azeotrope with the m,p-cresol mixture. This allows for the separation of the azeotrope from other phenolic impurities. The this compound is then recovered from the azeotrope, for example, by extraction with aqueous methanol (B129727).
Pressure-Swing Distillation for Enhanced Separation
Pressure-swing distillation (PSD) is an advanced distillation technique that can be employed to separate pressure-sensitive azeotropic mixtures without the need for a third component (entrainer). This method is particularly advantageous when the composition of the azeotrope changes significantly with pressure. The process utilizes two distillation columns operating at different pressures.
The fundamental principle of PSD lies in exploiting the pressure-dependent shift in the azeotropic composition. For a binary mixture, if the azeotropic composition changes by at least 5% over a pressure difference of no more than 10 atm, PSD can be a feasible separation method.
The process for a minimum-boiling azeotrope typically works as follows:
The feed mixture is introduced into the first column, which operates at a lower pressure.
One component is separated as the bottom product, while the overhead stream has a composition close to the azeotrope at that pressure.
This overhead stream is then fed to a second column operating at a higher pressure.
Due to the change in pressure, the feed to the second column is no longer at the azeotropic composition for that pressure. This allows for the separation of the second component as the bottom product.
The overhead stream from the second column, which is near the azeotropic composition at the higher pressure, is recycled back to the first column.
For maximum-boiling azeotropes, the bottom streams are recycled instead of the distillate streams.
Advantages of Pressure-Swing Distillation:
No Additional Components: It avoids the introduction of an entrainer, which simplifies the process and avoids potential contamination of the final product.
Economic Viability: It can be more economical than conventional azeotropic or extractive distillation, especially when the cost of the entrainer and its recovery is high.
Limitations:
Pressure Sensitivity: The feasibility of PSD is highly dependent on the significant change in azeotropic composition with pressure.
Energy Costs: Maintaining a high pressure in one of the columns can be energy-intensive.
While the direct application of PSD to this compound isomer separation is not extensively detailed in the provided search results, the principles suggest it could be a viable method if the this compound-cresol or this compound-entrainer azeotropes exhibit sufficient pressure sensitivity.
Integration of Distillation and Crystallization in Hybrid Processes
A novel and efficient approach for separating close-boiling isomers like m- and p-cresol involves the integration of distillation and crystallization in a hybrid process. One such technique is known as stripping crystallization (SC) or distillative freezing (DF). This method is particularly effective for mixtures where conventional distillation is impractical due to the small difference in boiling points.
The principle of stripping crystallization operates at the triple point of the mixture, where the liquid, vapor, and solid phases coexist in equilibrium. By carefully controlling the temperature and pressure, the liquid mixture is simultaneously vaporized and crystallized. This allows for the formation of pure crystals of one isomer while the other components remain in the liquid and vapor phases.
Key features of this hybrid process include:
Enhanced Separation: It combines the principles of both distillation and crystallization to achieve a high degree of purification.
Energy Efficiency: Compared to distillation alone, it can be more energy-conserving.
Clean Technology: It does not require the addition of a solvent, unlike azeotropic or extractive distillation.
Simplified Downstream Processing: The process can be continued until only pure crystals remain, eliminating the need for subsequent filtration or centrifugation to remove mother liquor.
Experimental studies have shown that stripping crystallization can be successfully applied to purify p-cresol from a mixture of this compound isomers. However, the purification of m-cresol using this method has been found to be more challenging. The recovery rate and the final purity of the product are influenced by the operating pressure; as the pressure increases, the recovery rate increases, but the purity of the product decreases.
Table 1: Comparison of Separation Techniques for this compound Isomers
| Separation Technique | Principle | Advantages | Challenges |
| Azeotropic Distillation | An entrainer is added to form an azeotrope, altering relative volatilities. | Can enable separation of close-boiling isomers. | Finding a suitable entrainer; can be energy-intensive. |
| Pressure-Swing Distillation | Utilizes two columns at different pressures to shift the azeotropic composition. | No entrainer needed; can be more economical. | Requires significant pressure sensitivity of the azeotrope; high energy costs for pressure maintenance. |
| Stripping Crystallization (Hybrid) | Operates at the triple point to simultaneously vaporize and crystallize components. | High purity achievable; energy-efficient; no solvent required. | Can be difficult to purify all isomers in a mixture. |
Solvent Extraction Methodologies
Solvent extraction is another significant technique employed for the separation of this compound isomers. This method relies on the differential solubility of the isomers in a specific solvent.
Liquid-Liquid Extraction using Organic Solvents
Liquid-liquid extraction (LLE) is a process that separates compounds based on their different solubilities in two immiscible liquid phases. In the context of this compound isomer separation, an organic solvent is used to selectively extract one isomer from the mixture.
The choice of the organic solvent is critical for the success of the extraction process. The ideal solvent should exhibit a high selectivity for one this compound isomer over the others, be immiscible with the initial solution (often an aqueous phase), and be easily recoverable for reuse.
One application of solvent extraction is in the recovery of cresols from their azeotropes formed during azeotropic distillation. For example, after forming an azeotrope of m,p-cresol with a hydrocarbon entrainer, the cresols can be recovered by extraction with aqueous methanol. In this specific case, a 60% methanol concentration in water was effective, achieving a 97.6% recovery of the m,p-cresol. The study also noted that while the methanol concentration had a negligible effect, the volume ratio of the aqueous methanol to the azeotrope was important, with a higher ratio leading to better recovery.
Optimization of Extraction Efficiency for this compound Isomers
Optimizing the efficiency of the extraction process is crucial for its industrial viability. Several parameters can be adjusted to maximize the separation and recovery of the desired this compound isomer.
Key parameters for optimization include:
Solvent Selection: As mentioned, the choice of solvent is paramount. The solvent's polarity, molecular structure, and ability to form hydrogen bonds can all influence its selectivity towards a particular this compound isomer.
Solvent-to-Feed Ratio: The volume ratio of the solvent to the this compound mixture affects the extraction efficiency. A higher ratio generally leads to a higher recovery but may also increase the cost of solvent recovery. Research has shown that reducing the volume ratio of aqueous methanol to a this compound azeotrope from 0.8 to 0.1 resulted in a decrease in this compound recovery from over 97% to just over 94%.
Temperature and Pressure: These parameters can influence the solubility of the cresols in the solvent and the phase equilibrium of the system.
pH of the Aqueous Phase: For extractions from an aqueous solution, the pH can be adjusted to control the ionization of the phenolic compounds, thereby affecting their distribution between the aqueous and organic phases.
Number of Extraction Stages: Multiple extraction stages in a counter-current setup can significantly improve the separation efficiency and the purity of the final product.
By systematically studying and optimizing these parameters, the efficiency of solvent extraction for this compound isomer separation can be significantly enhanced, making it a competitive alternative or a complementary process to distillation-based methods.
Solvent Extraction Methodologies
Solvent extraction is another important technique utilized for the separation of this compound isomers. This method is based on the principle of differential solubility of the isomers in a particular solvent.
Liquid-Liquid Extraction using Organic Solvents
Liquid-liquid extraction (LLE) is a process that separates compounds based on their varying solubilities in two immiscible liquid phases. For the separation of this compound isomers, an organic solvent is typically used to selectively extract one isomer from the mixture. The choice of the organic solvent is a critical factor for the success of the extraction process. An ideal solvent should have a high selectivity for one this compound isomer, be immiscible with the initial solution (often an aqueous phase), and be easily recoverable for reuse.
One practical application of solvent extraction is the recovery of cresols from the azeotropes formed during azeotropic distillation. For example, after forming an azeotrope of m,p-cresol with a hydrocarbon entrainer, the cresols can be recovered from the azeotrope by extraction with aqueous methanol. In one instance, a 60% methanol solution in water was used to achieve a 97.6% recovery of the m,p-cresol. It was also observed that while the concentration of methanol had a minimal effect, the volume ratio of the aqueous methanol to the azeotrope was significant, with a higher ratio leading to a better recovery. Other organic solvents like methylene chloride or ethyl ether can also be used for the simple extraction of cresols from an aqueous hydrolysate.
Optimization of Extraction Efficiency for this compound Isomers
To ensure the industrial viability of solvent extraction, it is crucial to optimize the efficiency of the process. Several parameters can be fine-tuned to maximize the separation and recovery of the desired this compound isomer.
Key parameters for optimization include:
Solvent Selection: The choice of solvent is of utmost importance. The solvent's polarity, molecular structure, and its ability to form hydrogen bonds can all play a role in its selectivity towards a specific this compound isomer.
Solvent-to-Feed Ratio: The volumetric ratio of the solvent to the this compound mixture directly impacts the extraction efficiency. A higher ratio generally results in a higher recovery rate but may also increase the costs associated with solvent recovery. For instance, research has shown that decreasing the volume ratio of aqueous methanol to a this compound azeotrope from 0.8 to 0.1 led to a reduction in this compound recovery from over 97% to just above 94%.
pH of the Aqueous Phase: When extracting from an aqueous solution, the pH can be adjusted to control the degree of ionization of the phenolic compounds, which in turn affects their partitioning between the aqueous and organic phases.
Number of Extraction Stages: Employing multiple extraction stages in a counter-current configuration can significantly enhance the separation efficiency and the purity of the final product.
By systematically studying and optimizing these parameters, the efficiency of solvent extraction for the separation of this compound isomers can be greatly improved, making it a competitive standalone process or a valuable complementary step to distillation-based methods.
Advanced Analytical Methodologies for Cresol and Its Metabolites
Chromatographic Techniques
Chromatographic methods, including both GC and HPLC, are widely used for the analysis of cresol (B1669610) isomers due to their ability to separate these closely related compounds osha.gov.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC-FID is a satisfactory alternate analytical method for this compound analysis, offering better resolution of the this compound isomers compared to some HPLC methods, although it may be less sensitive osha.gov. GC is frequently employed after extraction and preconcentration of the compounds from various matrices lmaleidykla.lt.
Column Selection for Isomer Resolution
Effective separation of the this compound isomers (o-, m-, and p-cresol) by GC requires careful selection of the chromatographic column lmaleidykla.lt. Capillary columns with specific stationary phases are often used for this purpose. For instance, an Elite Wax fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 µm film thickness) has been used for the separation of o-, m-, and p-cresols lmaleidykla.lt. Another study utilized a DB-5 capillary column (30 m x 0.25 mm, 0.25 microns) for the analysis of o-cresol (B1677501) nih.gov. The choice of column significantly impacts the ability to resolve the closely eluting isomers.
Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation
Headspace solid-phase microextraction (HS-SPME) is a simple and sensitive sample preparation technique that can be coupled with GC-FID for the analysis of this compound isomers in aquatic solutions lmaleidykla.lt. This method combines sampling and sample preparation, offering advantages over traditional extraction techniques like liquid-liquid extraction or solid-phase extraction lmaleidykla.lt. Optimal conditions for HS-SPME of cresols from aquatic samples have been reported, including extraction temperature, time, and the addition of sodium chloride lmaleidykla.lt. For example, headspace extraction at 40 °C for 60 minutes in the presence of 0.3 g/mL of sodium chloride, followed by desorption at 210 °C for 60 seconds, has been found to be effective lmaleidykla.lt.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with ultraviolet (UV) detection is another widely used technique for this compound analysis osha.gov. This method is particularly useful when the unresolved this compound isomers need to be quantified together, as they may respond equally at certain UV wavelengths, such as 218 nm osha.gov.
Reverse Phase HPLC Methods
Reverse phase HPLC (RP-HPLC) is a common mode for separating this compound isomers nih.govchemijournal.com. RP-HPLC methods have been developed and validated for the quantification of specific this compound isomers, such as meta-cresol, in pharmaceutical formulations nih.gov. These methods typically employ reversed-phase columns, such as C18 or C4 columns nih.govanalchemres.org. The use of a Jupiter C18 column (4.6 mm ID × 250 mm L, porosity 300 Å, particle size 5 μm) with a guard column has been reported for the separation of m-cresol (B1676322) nih.gov. Another method utilized a Hypersil BDS C-18 column (250X 4.6 mm, 5 µ) for the analysis of acylated this compound isomers chemijournal.com.
Mobile Phase Optimization for this compound Separation
Optimization of the mobile phase composition is critical for achieving adequate separation of this compound isomers in HPLC nih.govchemijournal.com. Mobile phases typically consist of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), often with the addition of an acid or buffer nih.govchemijournal.comsielc.com. For RP-HPLC of m-cresol, a mobile phase containing 0.1% TFA in 60% methanol has been used nih.gov. Another RP-HPLC method for separating acylated this compound isomers employed a mixture of water and methanol (65:35 v/v) premixed with 0.1% Formic acid chemijournal.com. The choice of organic solvent and its concentration, as well as the pH of the aqueous phase, can significantly influence the separation selectivity and retention times of the this compound isomers nih.govchemijournal.comshimadzu.com. For instance, using methanol instead of acetonitrile in the mobile phase with a phenyl column can improve the separation of positional isomers of this compound due to enhanced π-π interactions shimadzu.com.
Data Table: Selected Chromatographic Conditions for this compound Analysis
| Technique | Column Type | Mobile Phase Composition | Detection | Application | Source |
| GC-FID | Elite Wax capillary | Hydrogen carrier gas | FID | This compound isomers in aquatic solution | lmaleidykla.lt |
| GC-FID | 3% OV-17 in Chromosorb WPH packed glass column | Nitrogen carrier gas | FID | o-cresol in urine | tandfonline.com |
| GC-FID | DB-5 capillary | Nitrogen carrier gas | FID | o-cresol in urine | nih.gov |
| HPLC-UV | Reverse phase C18 (Jupiter) | 0.1% TFA in 60% methanol | UV (217 nm) | m-cresol in pharmaceutical formulation | nih.gov |
| HPLC-UV | Hypersil BDS C-18 | Water:Methanol (65:35 v/v) with 0.1% Formic acid | UV (260 nm) | Acylated this compound isomers | chemijournal.com |
| HPLC-UV | Hypersil C4 | 50 mM phosphate (B84403) buffer pH 2.7:Acetonitrile:Triethylamine (62:37:1) + 0.02 g/mL sodium sulfate (B86663) | UV (214 nm) | m-cresol and phenol (B47542) in pharmaceutical formulation | analchemres.org |
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS)
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) is a powerful technique used to determine the stable isotope ratios of compounds, including phenolic compounds like cresols and their metabolites. This method is particularly valuable for characterizing biodegradation pathways and understanding environmental processes affecting these compounds. LC-IRMS allows for compound-specific isotope analysis (CSIA), providing insights into reaction mechanisms by analyzing associated isotope fractionation patterns. nih.gov
Research has shown that LC-IRMS can detect significant isotope fractionation during the initial steps of microbial degradation of phenol and this compound under both aerobic and anoxic conditions. nih.gov This suggests that LC-IRMS can be used to identify and characterize these degradation pathways in environmental samples. nih.gov Compared to Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), LC-IRMS has shown better trueness for the isotope analysis of phenol and o- and p-cresols in some studies. acs.org However, GC-C-IRMS has demonstrated higher sensitivity for o- and p-cresols carbon stable isotope analysis compared to LC-IRMS in other studies. acs.orgacs.org The minimum quantifiable limits (MQLs) for accurate carbon isotope values using LC-IRMS were reported as 142 ng and 43 ng of carbon injected on the column for cresols and phenol, respectively. acs.orgacs.org
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and interactions of this compound isomers and their derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify functional groups and study intermolecular interactions in this compound. FT-IR spectra provide vibrational information that can distinguish between different this compound isomers and reveal the presence of hydrogen bonding. For instance, the O-H stretching vibration of pure m-cresol typically appears around 3350 cm⁻¹. researchgate.net Shifts in this band can indicate the formation of hydrogen bonds, such as those occurring in cocrystals of m-cresol with hexamine, where the O-H stretching frequency is blue-shifted to 3461 cm⁻¹, confirming O-H---N hydrogen bonding. researchgate.net FT-IR is also used in the analysis of binary mixtures involving cresols, where changes in spectral bands can indicate molecular associations. researchgate.net FT-IR spectroscopy has also been utilized to investigate polymorphism in p-cresol (B1678582), identifying distinct spectra for different crystalline phases. nih.govmindat.org
Raman Spectroscopy
Raman spectroscopy complements FT-IR spectroscopy in the analysis of organic structures like cresols. tandfonline.com Raman spectra provide information about molecular vibrations, particularly those involving non-polar bonds and symmetric stretches, which may be weak or absent in IR spectra. The Raman spectrum of meta-cresol shows strongly polarized lines at 734 cm⁻¹ and 1000 cm⁻¹, with the latter interpreted as the carbon ring 'breathing vibration'. ias.ac.in Raman spectroscopy can be used for both qualitative and quantitative analysis of this compound isomers. For example, characteristic peaks for m-cresol at 732 cm⁻¹ and p-cresol at 841 cm⁻¹ have been used for their determination in industrial this compound mixtures. scientific.netresearchgate.net Studies have also employed Raman spectroscopy to investigate complex formation, such as the interaction between p-cresol and propionitrile, by analyzing changes in vibrational bands like the C≡N stretching band of propionitrile. capes.gov.br Raman spectroscopy has also been applied to study the interaction between p-cresol and xenon, providing insights into the formation and structure of clathrates. oulu.fi
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of this compound isomers and their metabolites. ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule, allowing for the identification of different isomers and the elucidation of molecular connectivity. ¹H NMR spectroscopy has been used to determine the production of p-cresol in biological samples and to assess the temporal production of p-hydroxyacetaldehyde (p-HPA) and p-cresol in bacterial cultures. nih.gov NMR spectra can show distinct signals for the aromatic protons of different this compound isomers, aiding in their identification in mixtures or reaction products. researchgate.net Quantitative analysis of this compound mixtures can also be achieved using ¹³C NMR spectroscopy. acs.org
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions of this compound isomers, particularly the π-π* transitions of the aromatic ring. UV-Vis spectra can be influenced by the solvent environment and pH due to the presence of the hydroxyl group. royalsocietypublishing.org The absorption spectra of the three this compound isomers (o-, m-, and p-cresol) show significant overlap, making their simultaneous determination by conventional UV-Vis spectrophotometry challenging. pjps.pk The maximum absorption peaks (λmax) for o-, m-, and p-cresol in a basic methanol solution have been reported around 289 nm, 292 nm, and 294 nm, respectively. pjps.pk Advanced chemometric methods, such as principal component regression (PCR) and partial least squares (PLS) regression, can be applied to UV-Vis data to enable the simultaneous determination of this compound isomers in mixtures despite spectral overlap. pjps.pk UV-Vis spectroscopy has also been used to monitor the degradation of p-cresol in biodegradation studies by observing changes in its absorbance over time. nih.gov The UV-Vis absorption spectra of o-cresol can exhibit different characteristics (sharp peaks vs. broad double-peaks) depending on whether the solvent is aromatic or non-aromatic, which has been attributed to intermolecular π-complexation in aromatic solvents. royalsocietypublishing.orgresearchgate.net
Diffraction and Microscopic Analysis
Diffraction techniques, particularly X-ray diffraction (XRD), are essential for determining the crystalline structure of this compound and its solid complexes. Microscopic analysis can provide visual information about the physical state and distribution of this compound-containing materials.
X-ray diffraction (XRD) analysis is used to investigate the solid-state forms of this compound and to confirm the formation of new crystalline substances when this compound interacts with other compounds. Powder XRD can reveal the presence of different crystalline phases (polymorphs) of this compound and provide diffraction patterns characteristic of each form. rsc.org For example, powder XRD analysis has been used to identify the crystalline nature of cocrystals formed between hexamine and m-cresol and to determine their unit cell parameters. researchgate.net Single-crystal X-ray diffraction provides detailed three-dimensional structural information, including atomic positions and intermolecular interactions like hydrogen bonding. rsc.org XRD analysis has also been applied in studies involving the hydrodeoxygenation of m-cresol to characterize the crystal structure of catalysts used in the process. doi.org
X-Ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can gain information about the arrangement of atoms and molecules within the crystal lattice. This technique is essential for understanding the solid-state properties of this compound and its complexes.
Polymorphism, the ability of a compound to crystallize in different forms, is a significant phenomenon in solid-state chemistry, impacting physicochemical properties like melting point and solubility. Studies utilizing variable temperature powder X-ray diffraction have revisited the previously reported solid-state forms of p-cresol, providing detailed structural analysis. rsc.orgrsc.org p-Cresol is known to exist in two polymorphic forms: a stable form (form I) and a metastable form (form II), with melting temperatures of 309.2 K and 307.9 K, respectively. aip.org In form I, p-cresol molecules are linked by two hydrogen bonds, forming puckered tetramers. aip.org A possible mechanism for the transformation from form II to form I has also been proposed based on these studies. rsc.orgrsc.org
Polymorphism studies involving m-cresol have also been conducted, particularly in the context of complex formation. The combination of single-crystal and powder X-ray diffraction crystallography has led to the detection of a previously unknown monoclinic phase of human insulin (B600854) bound to m-cresol in an acidic environment. nih.govresearchgate.net This novel crystalline form was identified from powder patterns and its structure solved using single-crystal diffraction data. nih.govresearchgate.net
XRD is instrumental in the analysis of complexes formed by cresols. For instance, new diffraction peaks observed in XRD analysis of complexes formed between m-cresol or p-cresol and hexamethylenetetramine indicate the formation of a new substance rather than a simple physical mixture. tandfonline.com This suggests the presence of significant hydrogen bonds between hexamethylenetetramine and the cresols in these complexes. tandfonline.com
Furthermore, X-ray diffraction has been used to structurally authenticate supramolecular complexes formed by this compound-based tripodal podands with inorganic and organic anions. rsc.org Detailed analysis of Hirshfeld surfaces from these studies helps in understanding the nature of intermolecular interactions within these complexes and their extended structures. rsc.org Single-crystal X-ray diffraction analysis has also been employed to assess the molecular architecture of α-(X-2-pyridylamino)-o-cresol chromophores, focusing on intramolecular interactions like O-H···N hydrogen bonds. acs.org
XRD is also a key technique in the characterization of catalysts used in reactions involving cresols. The crystalline phases of catalysts like Rh/C and Pd/C used in the reductive amination of phenolics, including o-cresol and p-cresol, are analyzed by measuring their X-ray diffraction patterns and comparing them to standards in databases. nih.govmendeley.com Similarly, XRD is used to characterize nanocatalysts, such as Cu1−xCoxFe2O4, employed in the t-butylation of p-cresol. ias.ac.in Metal cation exchanged montmorillonite (B579905) nanoclays used as catalysts in the esterification of phenyl acetic acid with p-cresol are also characterized using XRD. nih.gov
Scanning Electron Microscopy (SEM) for Catalyst Characterization
Scanning Electron Microscopy (SEM) is a valuable technique for characterizing the morphology and composition of materials, particularly catalysts used in chemical reactions involving cresols. SEM, often coupled with energy-dispersive X-ray spectroscopy (EDX), provides information on the surface structure and elemental composition of catalysts.
SEM-EDX analysis is used to estimate the composition of catalysts like Rh/C and Pd/C utilized in the reductive amination of phenolics such as o-cresol and p-cresol. nih.govmendeley.com This allows researchers to understand the distribution and loading of the active metal on the catalyst support.
Sewage-sludge-derived carbonaceous materials used as catalysts in the catalytic wet hydrogen peroxide oxidation of m-cresol have also been characterized using SEM, along with other techniques like EDX. figshare.com SEM analysis helps in assessing the surface morphology and structural features of these carbonaceous catalysts, which can influence their catalytic activity.
Furthermore, SEM is employed in the characterization of nanocatalysts, such as Cu1−xCoxFe2O4, used in the t-butylation of p-cresol. ias.ac.in The morphology and particle size of these nanocatalysts, as observed by SEM, are important factors affecting their catalytic performance. Metal cation exchanged montmorillonite nanoclays, used as catalysts in the esterification of phenyl acetic acid with p-cresol, are also characterized using SEM to study their morphology and structure. nih.gov
Advanced Techniques for Isotopic Analysis
Advanced isotopic analysis techniques, particularly Compound-Specific Stable Isotope Analysis (CSIA), provide powerful tools for studying the fate and transformation of this compound and its metabolites in the environment, especially in biodegradation processes.
Compound-Specific Stable Isotope Analysis (CSIA) in Biodegradation Studies
Compound-Specific Stable Isotope Analysis (CSIA) is a technique that measures the ratios of stable isotopes (e.g., 13C/12C) within a specific compound. Changes in these ratios during a process like biodegradation can provide insights into the reaction mechanisms and the extent of degradation. CSIA is a valuable tool for characterizing the biodegradation of phenol and cresols in the environment. nih.gov
CSIA can help in detecting several microbial degradation pathways of phenol and cresols in environmental samples. nih.govenviro.wiki By analyzing the isotopic fractionation that occurs during biodegradation, researchers can infer the types of reactions and enzymes involved.
Carbon Isotope Fractionation for Pathway Elucidation
Carbon isotope fractionation, the differential partitioning of 13C and 12C isotopes during a chemical or biological process, is a key phenomenon exploited in CSIA. Significant isotope fractionation has been detected for various degradation pathways of cresols, including aerobic ring hydroxylation, anoxic side chain hydroxylation, and anoxic fumarate (B1241708) addition. nih.gov However, anoxic carboxylation reactions have shown small and inconsistent fractionation. nih.gov
Analyzing the carbon isotope fractionation patterns associated with different degradation pathways helps in elucidating the specific biochemical reactions involved. For example, studies have analyzed the carbon enrichment factors and apparent kinetic isotope effects (AKIEc) of the initial steps of different aerobic and anaerobic phenol and this compound degradation pathways using isotope ratio mass spectrometry connected with liquid chromatography (LC-IRMS). nih.gov Toluene (B28343) activation by fumarate addition under different redox conditions has also been shown to be associated with significant carbon stable isotope fractionation. researchgate.net
While enzymes and reaction mechanisms of several degradation pathways have been characterized through biochemical studies, associated isotope fractionation patterns have been less frequently reported, partly due to limitations in analytical methods. nih.gov However, recent advances in analytical chemistry have made it possible to perform CSIA on dissolved organic contaminants like cresols in water at concentrations near regulatory standards. enviro.wiki The disappearance of a labeled substrate and the incorporation of the label into microbial biomass, observed through isotopic analysis, provide strong evidence of biodegradation. enviro.wikiepa.gov
Environmental Occurrence, Fate, and Transport of Cresol
Natural and Anthropogenic Sources of Cresol (B1669610) in the Environment
The presence of cresols in the environment is attributable to both natural formation and human-related (anthropogenic) activities.
Cresols are produced through various natural processes. They are formed as metabolites during the microbial breakdown of organic matter in soil and water. p-Cresol (B1678582), in particular, is a known metabolite found in the urine of humans and other mammals.
Additionally, cresols are natural constituents of various plants. They are found in the essential oils of flowers such as jasmine, Easter lily, and ylang-ylang, as well as in plants like peppermint and eucalyptus. Trees, including conifers, oaks, and sandalwood, also contain cresols in their oils. The release of these naturally produced cresols into the atmosphere can occur through volatilization from animal urine and plant transpiration.
A significant portion of the cresols found in the environment originates from industrial activities. Commercially, cresols are derived from the fractional distillation of coal tar and crude oil and during coal gasification. About half of the world's this compound supply is extracted from coal tar. Synthetic production methods have also become prominent, including the hydrolysis of chlorotoluenes, alkali fusion of toluenesulfonates, and the methylation of phenol (B47542).
These compounds are used extensively as solvents, disinfectants, and chemical intermediates in the manufacturing of a wide array of products. Industries involved in the production of resins, pesticides, dyes, fragrances, and pharmaceuticals are common sources of this compound emissions. Consequently, industrial wastewater effluents are a primary pathway for cresols entering aquatic environments. High concentrations of cresols have been detected in the wastewater from coal gasification and other industrial processes.
Table 1: this compound Concentrations in Industrial Wastewater
| This compound Isomer | Source of Wastewater | Reported Concentration |
| o-Cresol (B1677501) | Coal Gasification Facility Effluent | 586 mg/L |
| p-Cresol | Coal Gasification Facility Effluent | 880 mg/L |
| o-Cresol | General Industrial Wastewaters | Up to 2,100 µg/L |
| m- and p-Cresol (mixed) | General Industrial Wastewaters | Up to 1,200 µg/L |
| Unspecified Isomers | Industrial Effluents (polluted river in Japan) | 204 µg/L |
This table presents data compiled from various studies on industrial effluent monitoring.
Cresols are released into the atmosphere as byproducts of combustion from both natural and anthropogenic sources. Natural events like forest fires and volcanic activity can release cresols. However, anthropogenic combustion is a more constant source. Cresols are present in automobile exhaust, making areas with high traffic potential hotspots for atmospheric this compound exposure. They are also products of burning coal, wood, and municipal solid waste. Therefore, emissions can be expected from coal-fired power plants, waste incinerators, and residential wood heating. Tobacco smoke is another significant source of this compound release into the air.
Once in the atmosphere, cresols are readily degraded, typically within one to two days, primarily through reactions with photochemically produced hydroxyl radicals. They can also be removed from the air by rain. Despite their rapid degradation, their constant emission from sources like vehicle exhaust means they are consistently present in urban and suburban air.
Table 2: Reported Atmospheric Concentrations of this compound Isomers
| This compound Isomer | Location Type | Reported Concentration |
| All Isomers (combined) | National (U.S.) county-level average (1990-1998) | 31.7 ng/m³ |
| o-Cresol | 3 U.S. locations (median) | 1.5 µg/m³ |
| p-Cresol | 11 U.S. locations (range) | 0.5–20 µg/m³ |
| m-Cresol (B1676322) | 2 U.S. locations | Not Detected |
This table summarizes findings from air monitoring studies in the United States.
Abiotic Degradation Pathways in the Environment
Photolysis, or degradation by light, is a potential abiotic degradation pathway for this compound in the environment. In the atmosphere, the most significant photolytic process is the rapid reaction of cresols with hydroxyl radicals (•OH) generated by photochemical processes. cdc.gov
In aquatic systems, direct photolysis of this compound is a considerably slower process. For instance, the half-life of p-cresol in pure water under solar irradiation has been reported to be approximately 35 days, while in environmental waters, this can extend to 300–400 days under summer conditions. cdc.gov The efficiency of photolysis is influenced by factors such as water clarity and pH. cdc.gov
The photolytic degradation of this compound isomers leads to the formation of various intermediate products. In oxygenated aqueous solutions, the reaction with hydroxyl radicals can produce dihydroxytoluenes. acs.org Other identified photolysis products of p-cresol include 4-methylcatechol, 4-hydroxybenzoic acid, and 1,4-benzoquinone. researchgate.netmdpi.com Laser flash photolysis studies have also observed the formation of quinone methides from p-cresol derivatives. scispace.com In the gas phase, the reaction of this compound isomers with nitrate radicals (NO₃) yields nitrocresols and nitric acid (HNO₃). For ortho- and meta-cresol, methyl-1,4-benzoquinone has also been quantified as a product of this reaction. unito.it
| This compound Isomer | Reaction Condition | Identified Products |
|---|---|---|
| p-Cresol | Aqueous Photolysis / Photo-oxidation | 4-methylcatechol, 4-hydroxybenzoic acid, 1,4-benzoquinone, Quinone methides |
| All Isomers | Aqueous reaction with •OH | Dihydroxytoluenes |
| All Isomers | Gas-phase reaction with NO₃ | Nitrocresols, Nitric Acid (HNO₃) |
| o-Cresol, m-Cresol | Gas-phase reaction with NO₃ | Methyl-1,4-benzoquinone |
Chemical oxidation is a significant abiotic degradation pathway for cresols in natural waters. Besides reactions with photochemically produced radicals, cresols can be oxidized by other naturally occurring agents. Singlet oxygen, which is produced by solar irradiation in surface waters, reacts with cresols. For p-cresol, the calculated half-life for this reaction is approximately 500 hours under typical summer daylight conditions. cdc.gov Additionally, naturally present metal oxides, such as ferric iron (Fe(III)) and manganese (Mn(III/IV)) oxides, are capable of oxidizing p-cresol. cdc.gov
In engineered systems for water treatment, advanced oxidation processes (AOPs) like the Fenton process have proven effective for this compound destruction. The Fenton reaction, which uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), can achieve high degradation efficiency. For this compound isomers, degradation efficiency reached as high as 82% within 120 minutes under optimal conditions (pH ≈ 3.0). nih.gov The process involves the oxidation of cresols into smaller, lower molecular weight aliphatic acids, with acetic acid and oxalic acid identified as major end products. nih.gov The rate of mineralization via the Fenton process varies by isomer, following the order: m-cresol > p-cresol > o-cresol. nih.gov
| Parameter | o-Cresol | m-Cresol | p-Cresol |
|---|---|---|---|
| Optimal [Fe²⁺] | 0.90 mM | 0.72 mM | 0.90 mM |
| Optimal [H₂O₂] | 31.64 mM | 31.64 mM | 31.64 mM |
| Degradation Efficiency (120 min) | ~82% | ~82% | ~82% |
| Mineralization Rate Sequence | m-cresol > p-cresol > o-cresol |
Sorption and Leaching Characteristics in Environmental Matrices
The sorption of this compound to environmental solids like soil and sediment is a key process influencing its fate and transport. Generally, cresols are not expected to adsorb strongly to sediment and suspended organic matter. cdc.gov However, the extent of adsorption is significantly influenced by the specific characteristics of the environmental matrix, particularly soil pH and organic matter content. nih.gov For phenolic compounds, acidic soil conditions tend to favor greater adsorption compared to alkaline conditions. nih.gov
The mechanism of sorption is often controlled by a hydrophobic "ejection" from the aqueous phase onto the solid organic sorbents. epa.gov Adsorption of this compound isomers has been studied on various materials, including activated carbon, natural clays like bentonite, and functional resins. researchgate.netresearchgate.netnih.gov For instance, commercial activated carbon can remove up to 95% of o-cresol from wastewater, with optimal adsorption occurring at pH 8. researchgate.net The primary interaction mechanisms facilitating adsorption onto organic-rich surfaces and resins include hydrophobic interactions, hydrogen bonding, and π–π stacking. nih.gov The physical structure of the adsorbent, such as a high surface area and a mix of micropores and mesopores, provides abundant accessible sites for efficient this compound removal. nih.gov
The potential for this compound to leach from soil into groundwater and other aquatic systems is linked to its relatively low adsorption to soil particles and its solubility in water. researchgate.netwikipedia.org This mobility means that this compound released to land, for example from industrial activities or landfills, can migrate through the soil profile and contaminate underlying groundwater. researchgate.net
While background levels of cresols in surface water are typically low (around 1 μg/L or less), higher concentrations have been observed in groundwater near sources of contamination such as petroleum spills and hazardous waste sites. nih.gov For example, monitoring at U.S. Superfund sites has detected o-cresol and p-cresol in public groundwater at maximum concentrations of 390 μg/L and 150 μg/L, respectively. nih.gov The combination of water solubility and moderate-to-low soil adsorption affinity gives this compound a significant potential for leaching, making it a potential contaminant of concern for aquatic environments. nih.govdaneshyari.com
Microbial Biodegradation and Bioremediation Studies of Cresol
Aerobic Degradation Pathways and Mechanisms
Aromatic Ring Hydroxylation and Cleavage
Enzymatic Activities (e.g., Catechol Oxygenase, Hydrolase)
The microbial degradation of cresol (B1669610) isomers often proceeds through catechol intermediates. The subsequent cleavage of the catechol aromatic ring is a critical step mediated by catechol dioxygenases, which are key enzymes in these catabolic pathways. sciepub.com These enzymes introduce molecular oxygen to break the aromatic ring, a process that can occur in two primary ways: intradiol (ortho) cleavage or extradiol (meta) cleavage. scielo.br
Catechol 1,2-dioxygenase performs an intradiol cleavage, breaking the bond between the two hydroxyl-bearing carbons of the catechol ring to form cis,cis-muconic acid. scielo.br
Catechol 2,3-dioxygenase catalyzes an extradiol cleavage, breaking the bond adjacent to one of the hydroxyl groups, which results in the formation of 2-hydroxymuconic semialdehyde. sciepub.comnih.gov
Table 1: Key Enzymes in Aerobic this compound Degradation via Catechol
Enzyme EC Number Function Pathway Step Reference Catechol 1,2-dioxygenase EC 1.13.11.1 Intradiol (ortho) cleavage of catechol ring Ring Fission researchgate.net Catechol 2,3-dioxygenase EC 1.13.11.2 Extradiol (meta) cleavage of catechol ring Ring Fission 2-hydroxymuconic semialdehyde hydrolase EC 3.7.1.9 Hydrolysis of the meta-cleavage product Post-Ring Fission Metabolism
Mineralization Pathways to Central Metabolic Cycles (e.g., TCA Cycle)
Following the initial enzymatic attacks and aromatic ring cleavage, the resulting aliphatic intermediates from this compound degradation are channeled into central metabolic pathways to be completely mineralized to carbon dioxide and water. The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is the primary hub for the final oxidation of these intermediates. wikipedia.orgnih.gov
The products of the ortho- and meta-cleavage pathways, such as succinate (B1194679) and acetyl-CoA, can directly enter the TCA cycle. wikipedia.org For instance, the ortho-cleavage pathway of catechol eventually yields succinyl-CoA and acetyl-CoA. The meta-cleavage pathway produces intermediates like pyruvate and acetaldehyde, which are then converted to acetyl-CoA before entering the cycle. teachmephysiology.com
Once these molecules enter the TCA cycle, they are oxidized through a series of eight enzymatic steps. This cyclic process begins with the condensation of acetyl-CoA with oxaloacetate to form citrate. nih.gov Through the subsequent reactions, carbon atoms are released as CO2, and reducing equivalents (NADH and FADH2) are generated. teachmephysiology.com These electron carriers then transfer their electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation and completing the mineralization process. nih.gov
Anaerobic Degradation Pathways and Mechanisms
Under anoxic conditions, microorganisms employ distinct strategies to break down this compound isomers, as molecular oxygen is not available to act as a cosubstrate for oxygenases. Two primary mechanisms have been identified for the initial activation of the this compound molecule: the fumarate (B1241708) addition pathway and the oxidation of the methyl group. am-online.org
Fumarate Addition Pathway
A prevalent mechanism for the anaerobic degradation of p-cresol (B1678582), particularly in sulfate-reducing bacteria like Desulfobacterium cetonicum, involves the addition of the methyl group of this compound to a fumarate molecule. nih.govasm.org This strategy is analogous to the anaerobic activation of toluene (B28343) and m-cresol (B1676322). d-nb.inforesearchgate.net The reaction circumvents the need for oxygen-dependent hydroxylation by directly attacking the chemically stable methyl group. researchgate.net
The key enzyme catalyzing this initial addition reaction is a type of arylsuccinate synthase. In the case of p-cresol degradation, this enzyme is more specifically referred to as hydroxybenzylsuccinate synthase. This enzyme, belonging to the glycyl radical enzyme family, facilitates the addition of the p-cresol methyl group across the double bond of fumarate. nih.govresearchgate.net This results in the formation of (4-hydroxyphenyl)methylsuccinate, commonly known as 4-hydroxybenzylsuccinate. nih.govasm.org In cell extracts of Desulfobacterium cetonicum grown on p-cresol, the formation of 4-hydroxybenzylsuccinate from p-cresol and fumarate has been measured at specific rates, confirming the enzymatic nature of this reaction. d-nb.inforesearchgate.net
Following its formation, 4-hydroxybenzylsuccinate is further metabolized through a series of reactions resembling β-oxidation. nih.govd-nb.info The intermediate 4-hydroxybenzylsuccinate is activated to its corresponding CoA-thioester, 4-hydroxybenzylsuccinyl-CoA. This is then oxidized and eventually cleaved to yield 4-hydroxybenzoyl-CoA and succinyl-CoA. nih.gov The 4-hydroxybenzoyl-CoA is a central intermediate which is then reductively dehydroxylated to form another key metabolite, benzoyl-CoA. nih.govasm.org Benzoyl-CoA is a common intermediate in the anaerobic degradation of many aromatic compounds and is subsequently degraded further through ring reduction and cleavage. kwrwater.nl
Table 2: Fumarate Addition Pathway for p-Cresol Degradation
Step Reactants Enzyme/Process Products Reference 1. Initial Activation p-Cresol + Fumarate Hydroxybenzylsuccinate Synthase 4-Hydroxybenzylsuccinate [2, 3] 2. β-Oxidation-like Pathway 4-Hydroxybenzylsuccinate Series of enzymatic reactions 4-Hydroxybenzoyl-CoA + Succinyl-CoA [2, 5] 3. Reductive Dehydroxylation 4-Hydroxybenzoyl-CoA 4-Hydroxybenzoyl-CoA Reductase Benzoyl-CoA scielo.br
Methyl Group Oxidation under Anaerobic Conditions
An alternative anaerobic pathway, observed prominently in denitrifying bacteria, involves the direct oxidation of the methyl group of this compound. asm.orgnih.gov This pathway does not use fumarate addition but instead utilizes water to introduce oxygen atoms.
For p-cresol, the initial attack is catalyzed by p-cresol methylhydroxylase (PCMH) , a flavocytochrome enzyme. nih.govresearchgate.net This enzyme mediates the oxidation of the methyl group in a two-step process. First, p-cresol is oxidized to p-hydroxybenzyl alcohol, which is then further oxidized by the same enzyme to p-hydroxybenzaldehyde. nih.govdntb.gov.ua Subsequently, an NAD+-dependent dehydrogenase oxidizes p-hydroxybenzaldehyde to p-hydroxybenzoate. nih.gov This p-hydroxybenzoate is then typically activated to p-hydroxybenzoyl-CoA, which can then be dehydroxylated to benzoyl-CoA, converging with the fumarate addition pathway. researchgate.net This methyl oxidation strategy has also been proposed for m-cresol degradation in some sulfate-reducing bacteria like Desulfotomaculum sp. strain Groll. nih.gov
Microorganisms Involved in this compound Biodegradation
A wide variety of microorganisms, including bacteria, fungi, and algae, have been identified as capable of degrading this compound isomers.
Bacterial Strains (e.g., Pseudomonas, Geobacter, Corynebacterium, Bacillus, Streptomyces)
Bacterial degradation of cresols is well-documented, with numerous strains capable of utilizing these compounds as their sole source of carbon and energy.
Pseudomonas : Species of Pseudomonas are prominent this compound degraders. nih.gov Pseudomonas putida, for instance, can metabolize m-cresol and p-cresol through different pathways depending on the growth substrate. nih.gov When grown on p-cresol, it tends to oxidize the methyl group to form 4-hydroxybenzoate. nih.gov Pseudomonas monteilii SHY has been shown to degrade high concentrations of this compound. nih.gov Studies on mixed cultures of Pseudomonas spp. have demonstrated complete degradation of p-cresol, with optimal conditions identified for pH and mineral medium composition. tandfonline.com
Geobacter : The iron-reducing bacterium Geobacter metallireducens degrades p-cresol using a pathway initiated by the hydroxylation of the methyl group, catalyzed by p-cresol methylhydroxylase (PCMH). nih.govasm.orgoup.com Genetic studies have confirmed that this PCMH-initiated pathway is the exclusive route for p-cresol degradation in this organism. oup.comnih.gov
Corynebacterium : The genus Corynebacterium is among the microbial communities found in aerobic granular sludge that effectively metabolizes this compound isomers at high concentrations. nih.gov Corynebacterium sp. has also been studied for its ability to degrade phenol (B47542), a related compound. nih.gov
Bacillus : Strains of Bacillus have been isolated that can use p-cresol as a sole carbon and energy source. nih.gov Bacillus sp. strain PHN 1 degrades p-cresol to 4-hydroxybenzoic acid, which is then metabolized via the gentisate pathway. nih.gov Bacillus is also a key genus in aerobic granular sludge systems treating high-strength this compound wastewater. nih.gov
Streptomyces : The genus Streptomyces is known for its broad metabolic capabilities, including the degradation of complex organic compounds and production of secondary metabolites. nih.govmdpi.com While many species are used in bioremediation, their specific pathways for this compound degradation are part of their general ability to break down aromatic compounds. nih.govnih.gov
Table 1: Bacterial Strains Involved in this compound Biodegradation and their Degradation Pathways
Fungal Degradation of this compound
Fungi, particularly filamentous fungi, play a significant role in the bioremediation of phenolic compounds. Several fungal species have been shown to effectively degrade cresols.
The fungus Aspergillus fumigatus can grow on p-cresol as its sole source of carbon and energy. It employs a pathway that forms protocatechuate as the ring-fission substrate. researchgate.net This intermediate is formed via two alternative routes: one begins with the oxidation of the methyl group to a carboxyl group, followed by ring hydroxylation, while the other starts with ring hydroxylation to form 4-methylcatechol, which is then oxidized. researchgate.net
The basidiomycete Phanerochaete chrysosporium is capable of degrading high concentrations of p-cresol, provided a co-substrate like glucose is available and conditions are favorable for its ligninolytic enzymes. nih.gov This white-rot fungus can also simultaneously degrade p-cresol and phenol. nih.gov Other fungi, such as Gliomastix indicus, have also been studied for their ability to biodegrade p-cresol. unl.pt
Algal Biodegradation (e.g., Scenedesmus obliquus)
Table 2: Non-Bacterial Microorganisms in this compound Biodegradation
Microbial Consortia in this compound Degradation
The biodegradation of this compound isomers is often more efficient when carried out by a microbial consortium rather than a single microbial species. These consortia, typically found in activated sludge, consist of a diverse range of microorganisms that work synergistically to break down the toxic compound. The complexity of these microbial communities can be analyzed using techniques such as denaturing gradient gel electrophoresis (DGGE).
In studies of this compound-degrading activated sludge, it has been observed that the microbial diversity of the consortium changes in response to the concentration of this compound. As the this compound concentration increases, it exerts a toxic stress on the microbial population, leading to a decrease in microbial diversity. pageplace.demdpi.com This process effectively selects for a "minimal functional consortium" composed of strains that are tolerant to high concentrations of this compound and are efficient degraders. For instance, an original sludge sample may show 16 major bands on a DGGE gel, but as the this compound levels are increased, only the most resilient and effective degrading strains survive. pageplace.demdpi.com
Bioremediation Applications
Bioremediation provides a cost-effective and environmentally friendly approach to remove this compound from contaminated environments. This process relies on the metabolic capabilities of microorganisms to degrade this compound into less harmful substances. Various bioremediation strategies have been developed and optimized for the efficient treatment of this compound-containing wastewater and soil.
Aerobic Granulation Sludge Technology for Wastewater Treatment
Aerobic granular sludge (AGS) technology is an innovative and promising approach for the treatment of industrial wastewater containing high concentrations of this compound isomers. cetjournal.ittaylorfrancis.com AGS consists of dense, compact microbial aggregates that allow for a high biomass concentration in the reactor, leading to enhanced pollutant removal efficiency compared to conventional activated sludge systems. taylorfrancis.comnih.govmdpi.com
Phenol-acclimated aerobic granules have demonstrated the ability to effectively metabolize this compound isomers at concentrations up to 1,500 mg/L. cetjournal.it The microbial community within these granules is typically stable even when subjected to the stress of high this compound concentrations. The predominant genera found in these communities often include Bacillus, Acinetobacter, Corynebacterium, and Nocardioides. cetjournal.it
Enzymatic assays of these aerobic granules suggest the simultaneous expression of both ortho- and meta-cleavage pathways for this compound degradation. However, at high this compound concentrations, the meta-cleavage pathway appears to be the primary route of degradation, a function largely attributed to the activity of the Bacillus genus. cetjournal.it The AGS system's robustness and high degradation capacity make it a sustainable and effective biotechnology for treating wastewater with high-strength this compound content. taylorfrancis.com
Table 1: Performance of Aerobic Granular Sludge in this compound Degradation
| Parameter | Value | Reference |
|---|---|---|
| Maximum this compound Concentration Tolerated | 1,500 mg/L | cetjournal.it |
| Predominant Microbial Genera | Bacillus, Acinetobacter, Corynebacterium, Nocardioides | cetjournal.it |
| Primary Degradation Pathway at High Concentrations | Meta-cleavage | cetjournal.it |
Immobilized Cell Bioreactors for this compound Removal
Immobilizing microbial cells on or within a solid support matrix is a widely used technique to enhance the efficiency and stability of bioremediation processes. Immobilized cell bioreactors offer several advantages, including high biomass retention, protection of microorganisms from toxic substrates, and ease of cell separation from the treated effluent. uts.edu.auresearchgate.netepa.gov
Pseudomonas species are commonly used in immobilized cell systems for the degradation of phenolic compounds, including p-cresol. iamcountryside.comnih.gov These bacteria can be immobilized in various materials such as calcium alginate beads and polyurethane foam. iamcountryside.comnih.gov In a continuous-flow immobilized cell reactor, high degradation efficiencies for both phenol and p-cresol have been achieved, reaching 97.6% and 89.1%, respectively. uts.edu.auresearchgate.netnih.gov
Table 2: this compound Removal Efficiency in Immobilized Cell Bioreactors
| Microorganism | Immobilization Matrix | Substrate | Removal Efficiency | Reference |
|---|---|---|---|---|
| Pseudomonas putida ATCC 17484 | Ca-alginate beads | p-Cresol | 89.1% | uts.edu.auresearchgate.netnih.gov |
| Pseudomonas sp. | Calcium alginate beads | p-Cresol | High | iamcountryside.com |
| Pseudomonas sp. | Polyurethane foam | p-Cresol | High | iamcountryside.com |
| Pseudomonas monteilii | Agar beads | This compound | >99% | nih.gov |
Kinetic Studies of this compound Biodegradation
Understanding the kinetics of this compound biodegradation is essential for the design and optimization of bioreactors. The rate of microbial degradation of this compound is influenced by several factors, including the initial substrate concentration, the microbial species, and environmental conditions. This compound has been observed to be an inhibitory substrate, where the degradation rate decreases at concentrations above a certain threshold. nih.gov
The Haldane kinetic model is frequently used to describe the substrate inhibition kinetics of this compound biodegradation. cetjournal.itnih.gov This model incorporates an inhibition constant (Ki) in addition to the maximum specific growth rate (µmax) and the half-saturation constant (Ks). For example, in the degradation of m-cresol by Lysinibacillus cresolivorans, the Haldane model provided a good fit for the experimental data with a µmax of 0.89 h⁻¹, a Ks of 426.25 mg·ℓ⁻¹, and a Ki of 51.26 mg·ℓ⁻¹. Similarly, the degradation of this compound isomers by phenol-acclimated aerobic granules was successfully described by a modified Haldane model, yielding high maximum specific growth rates (1.13–1.45 h⁻¹) and inhibition constants (617–952 mg l⁻¹). cetjournal.it
Kinetic studies involving immobilized cells have also been conducted. For a Pseudomonas sp. immobilized in calcium alginate beads, the maximum p-cresol degradation rate (Vmax) was 1.5 mg of p-cresol per gram of bead per hour, with a saturation constant (Ks) of 0.22 mM in a batch reactor. iamcountryside.com
Table 3: Kinetic Parameters for this compound Biodegradation
| Microorganism/System | This compound Isomer | Kinetic Model | µmax (h⁻¹) | Ks (mg/L) | Ki (mg/L) | Reference |
|---|---|---|---|---|---|---|
| Lysinibacillus cresolivorans | m-Cresol | Haldane | 0.89 | 426.25 | 51.26 | |
| Aerobic Granules | o, m, p-Cresol | Modified Haldane | 1.13 - 1.45 | - | 617 - 952 | cetjournal.it |
| Pseudomonas putida | p-Cresol | Haldane-type | - | - | 243.56 | uts.edu.auresearchgate.netnih.gov |
Bioreactor Design and Performance Optimization
The effective degradation of this compound in industrial wastewater relies heavily on the proper design and optimization of bioreactors. The choice of bioreactor configuration, such as a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR), can significantly impact performance. For inhibitory substrates like this compound, the design of multi-stage bioreactors can be more efficient than single-reactor systems.
Theoretical analyses have shown that for cell growth kinetics following the Haldane model, an optimal design with variable volume reactors in series can be more efficient than using reactors of equal volume, especially at high inlet substrate concentrations and high conversion rates. The reduction in the total reactor volume required can be substantial, depending on the operating parameters.
The performance of bioreactors can be further enhanced through strategies like cell immobilization, as discussed previously, which allows for operation at high loading rates and short residence times. epa.gov Mathematical modeling is a crucial tool for understanding the complex dynamics of this compound biodegradation in bioreactors, especially when dealing with mixtures of pollutants like phenol and p-cresol. These models can incorporate factors such as the mutual influence of substrates and time delays in biomass growth, aiding in the prediction and control of the system's behavior.
Phytoremediation Potential for this compound Contamination
Phytoremediation is an emerging, plant-based technology for the remediation of contaminated soil and water. pageplace.detaylorfrancis.comnih.govnih.gov This approach is cost-effective and environmentally friendly, utilizing the ability of plants to absorb, accumulate, and/or degrade contaminants. nih.govnih.gov While much of the research in phytoremediation has focused on heavy metals, there is growing interest in its application for organic pollutants. nih.gov
The potential for phytoremediation of this compound is an area of active research. However, a key consideration is the phytotoxicity of this compound. Studies have shown that this compound isomers can have inhibitory effects on plant germination and growth. For example, p-cresol has been shown to inhibit the root and cotyledon length of Allium cepa (onion) and affect the germination of Lactuca sativa (lettuce). mdpi.com The phytotoxic effects of this compound intermediates produced during microbial degradation are also a concern. iamcountryside.com
Despite these challenges, certain plants may possess the metabolic capabilities to tolerate and degrade this compound. The effectiveness of phytoremediation for this compound will depend on selecting appropriate plant species that are tolerant to this compound and can effectively interact with soil microorganisms to enhance degradation in the rhizosphere. nih.gov Plants such as poplar trees, willows, and certain grasses like Indian grass have been identified as effective in remediating other organic pollutants like petroleum hydrocarbons and agrochemicals, suggesting their potential applicability for this compound contamination. uts.edu.aunih.gov
Biochemical Interactions and Metabolic Pathways
Microbial Metabolism of Aromatic Amino Acids to Cresol (B1669610)
The primary source of p-cresol (B1678582) in the mammalian system is the microbial fermentation of aromatic amino acids in the gut. This process is a key aspect of the metabolic activities carried out by the diverse community of microorganisms residing in the colon.
Role of Gut Microbiota in p-Cresol Production
The gut microbiota plays a crucial role in the production of p-cresol. Various bacterial species, predominantly anaerobic bacteria residing in the colon, possess the enzymatic machinery necessary to convert dietary aromatic amino acids into phenolic compounds like p-cresol nih.govfrontiersin.orgmdpi.comrsc.orgbiocrates.comtandfonline.comfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. Genera such as Clostridioides, Fusobacterium, Clostridium, Eubacterium, Bacteroides, Lactobacillus, Enterobacter, and Bifidobacterium have been identified among the p-cresol-producing bacteria frontiersin.orgmdpi.combiocrates.comhmdb.cafrontiersin.org. This microbial metabolism occurs primarily in the large intestine nih.govfrontiersin.orgfrontiersin.orgnih.govnih.gov.
Precursors: Tyrosine and Phenylalanine Metabolism
The main precursors for microbial p-cresol production are the aromatic amino acids tyrosine and phenylalanine nih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. Tyrosine is considered the primary precursor frontiersin.org. The metabolic conversion involves a series of reactions including deamination, transamination, and decarboxylation nih.gov. Tyrosine can be directly converted to p-cresol by the enzyme tyrosine lyase, or it can be metabolized through intermediates such as 4-hydroxyphenylpyruvate and 4-hydroxyphenylacetate (B1229458) nih.govmdpi.com. Phenylalanine can also contribute to p-cresol formation, either by first being converted to tyrosine or by following similar metabolic routes researchgate.netnih.gov.
Host Co-metabolism and Conjugation Pathways of this compound
Following microbial production in the gut, p-cresol is absorbed and enters the host circulation. The host then undertakes extensive metabolic transformations, primarily conjugation, to facilitate its detoxification and excretion nih.govtandfonline.comfrontiersin.orgnih.govnih.gov.
Formation of p-Cresol Sulfate (B86663) (pCS)
A major metabolic fate of absorbed p-cresol in the host is its conjugation with sulfate to form p-cresol sulfate (pCS) nih.govtandfonline.comfrontiersin.orgnih.govnih.govhmdb.ca. This sulfation process is a significant phase II metabolic pathway occurring predominantly in the liver, although it also takes place in colonic epithelial cells frontiersin.orgbiocrates.com. Enzymes known as aryl sulfotransferases are involved in catalyzing this conjugation reaction nih.gov. pCS is the most abundant conjugated form of p-cresol found in systemic circulation nih.govtandfonline.comfrontiersin.orgnih.govnih.govhmdb.ca.
Formation of p-Cresol Glucuronide (pCG)
Another important conjugation pathway for p-cresol in the host is glucuronidation, leading to the formation of p-cresol glucuronide (pCG) nih.govtandfonline.comfrontiersin.orgnih.govnih.govhmdb.ca. This reaction involves the conjugation of p-cresol with glucuronic acid nih.govsigmaaldrich.com. The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), with UGT1A6 and UGT1A9 identified as key isoforms involved in pCG formation in human liver and kidney microsomes nih.govcaymanchem.com. While also a significant conjugate, pCG is typically present in systemic circulation at lower concentrations compared to pCS nih.govtandfonline.comfrontiersin.orgnih.govnih.govhmdb.ca.
Molecular Mechanisms of this compound Interaction with Cellular Processes
This compound isomers, particularly p-cresol, have been shown to interact with various cellular processes, affecting key functions within the body.
Impact on Mitochondrial Functionality (e.g., ATP Production, Oxidative Stress)
Cresols, including the ortho, meta, and para isomers, have demonstrated inhibitory effects on mitochondrial respiration in isolated rat liver mitochondria. Studies have shown that these isomers can reduce the rate of state 3 respiration in a dose-dependent manner when supplied with substrates like glutamate (B1630785) or succinate (B1194679). tandfonline.com For instance, at a concentration of 6.0 µmol/mg protein, each this compound isomer inhibited state 3 respiration with glutamate by approximately 60% and with succinate by about 20%. tandfonline.com The inhibitory effects on NAD-linked respiration were found to be stronger than on succinate-linked respiration. tandfonline.com
Beyond inhibiting respiration, p-cresol and its metabolite, p-cresol sulfate (pCS), have been linked to mitochondrial dysfunction and increased oxidative stress. mdpi.comnih.govresearchgate.net In human kidney cell cultures, clinically relevant concentrations of p-cresol and pCS led to a concentration-dependent increase in reactive oxygen species (ROS) and a significant decrease in cell viability. mdpi.com P-cresol and pCS impair mitochondrial function, resulting in increased production of reactive oxygen species and causing increased oxidative stress. mdpi.comresearchgate.net This oxidative stress can damage various tissues, including the kidneys. mdpi.comresearchgate.net Studies have also observed mitochondrial damage and reduced mitochondrial mass in renal tubular cells exposed to p-cresol. mdpi.comresearchgate.net P-cresol and pCS can impair mitochondrial respiration linked to NAD and succinate and potentially induce mitochondrial swelling. mdpi.com This mitochondrial dysfunction can lead to reduced ATP production and glutathione (B108866) depletion. mdpi.comnih.gov Furthermore, p-cresol sulfate has been shown to enhance mitochondrial fission by modulating the expression of mitochondrial fission-fusion proteins. nih.govoncotarget.com
Table: Effects of p-Cresol and p-Cresol Sulfate on Mitochondrial Function
| Effect | Compound(s) | Observed In | Reference(s) |
| Reduced State 3 Respiration | o-, m-, p-cresol | Isolated rat liver mitochondria | tandfonline.com |
| Increased Oxidative Stress | p-cresol, pCS | Human kidney cell cultures, Renal tubular cells | mdpi.comresearchgate.netresearchgate.net |
| Decreased Cell Viability | p-cresol, pCS | Human kidney cell cultures | mdpi.com |
| Mitochondrial Damage | p-cresol, pCS | Renal tubular cells | mdpi.comresearchgate.net |
| Reduced Mitochondrial Mass | p-cresol, pCS | Renal tubular cells | mdpi.comnih.govoncotarget.com |
| Impaired ATP Production | p-cresol, pCS | Various cells and organ systems | mdpi.com |
| Glutathione Depletion | p-cresol | HepaRG cells | mdpi.comnih.gov |
| Enhanced Mitochondrial Fission | p-cresol sulfate | Cultured renal tubular cells | nih.govoncotarget.com |
Interference with Enzyme Systems (e.g., Dopamine (B1211576) Beta Hydroxylase)
P-cresol has been identified as a mechanism-based inactivator of dopamine beta-hydroxylase (DBH). osti.govnih.gov DBH is an enzyme responsible for converting dopamine to noradrenaline. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netbiorxiv.orgresearchgate.net P-cresol binds to DBH through a mechanism that is kinetically similar to normal dopamine substrate binding. osti.govnih.gov This inactivation exhibits pseudo-first-order kinetics, is irreversible, and is dependent on oxygen and ascorbic acid cosubstrates. osti.govnih.gov Inhibition involves partial covalent incorporation of p-cresol into DBH. osti.govnih.gov Maximal inactivation of DBH by p-cresol occurs at pH 5.0. osti.govnih.gov The inhibition of DBH by p-cresol can lead to increased levels of dopamine and decreased levels of noradrenaline. mdpi.combiorxiv.org
Modulation of Microbial Communities by this compound
This compound, particularly p-cresol, can significantly modulate microbial communities. P-cresol is produced by the bacterial modification of phenylalanine or tyrosine, primarily by certain gut bacteria, including Clostridioides difficile. mdpi.comnih.govresearchgate.netmdpi.combiorxiv.orgresearchgate.netplos.org C. difficile is noted for producing significantly higher amounts of p-cresol compared to other known p-cresol-producing gut bacteria. biorxiv.orgresearchgate.net
P-cresol can act as an antibiotic, selectively targeting and inhibiting the growth of certain bacteria in the gut. mdpi.complos.orgnih.gov Gram-negative bacteria, such as Escherichia coli, are generally more sensitive to the antimicrobial effects of p-cresol, while Gram-positive species tend to be more tolerant. plos.orgnih.govcontagionlive.com This selective toxicity can alter the composition of the gut microbiome, potentially favoring the growth of p-cresol-producing bacteria like C. difficile. mdpi.comcontagionlive.com Studies have shown that p-cresol production by C. difficile provides a competitive advantage over other gut bacteria, including E. coli, Klebsiella oxytoca, and Bacteroides thetaiotaomicron. nih.gov Inhibiting p-cresol production has been suggested as a strategy to reduce the ability of C. difficile to compete and recolonize the gut, thereby helping to restore a healthier bacterial composition. plos.orgnih.govcontagionlive.com
Beyond the gut, o-cresol (B1677501) spills have been shown to impact microbial communities in environmental settings like river sediments and soils. researchgate.net Exposure to o-cresol can induce changes in the relative abundance of certain bacterial phyla, such as Planctomycetes and Gemmatimonadetes, suggesting their resilience to this compound-induced stress. researchgate.net While o-cresol can impair the metabolic functions of microbes, it can also trigger their defense mechanisms and upregulate functional genes related to the degradation of aromatic compounds, including o-cresol itself. researchgate.net
Role of this compound Metabolites in Biological Communication Pathways (e.g., Gut-Brain Axis)
This compound metabolites, particularly p-cresol sulfate (pCS) and p-cresol glucuronide (pCG), play a role in biological communication pathways, notably within the gut-brain axis. The gut microbiota and their metabolites are increasingly recognized for their influence on brain function and behavior. tandfonline.comfrontiersin.orgresearchgate.net P-cresol, produced by gut microbes, is metabolized by host enzymes in the colon and liver into conjugated forms like pCS and pCG, which can then enter circulation. researchgate.nettandfonline.comnih.govdrugbank.com
While glucuronide conjugates were traditionally considered biologically inert, evidence suggests that pCG can be biologically active. tandfonline.comnih.gov Studies in mice have shown that pCG can reduce blood-brain barrier (BBB) permeability and induce changes in whole-brain transcriptome expression. tandfonline.comnih.gov In vitro studies using human cerebromicrovascular endothelial cells indicate that pCG can prevent the permeabilizing effects of bacterial lipopolysaccharide (LPS), potentially by acting as an antagonist at the TLR4 receptor. tandfonline.comnih.gov This suggests a role for pCG in modulating BBB integrity and influencing gut-brain communication. tandfonline.comnih.gov
P-cresol and its metabolites have been implicated in influencing the dopaminergic system, a key component of the gut-brain axis involved in various neurological functions. biorxiv.orgresearchgate.netmdpi.combiorxiv.org As discussed earlier, p-cresol inhibits DBH, leading to altered dopamine and noradrenaline levels. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netbiorxiv.orgresearchgate.net Animal studies have demonstrated that elevated levels of p-cresol can exacerbate autism-like behaviors, which are associated with dysregulation of the dopaminergic axis. biorxiv.orgresearchgate.netmdpi.combiorxiv.orgbiorxiv.org This suggests that gut-derived p-cresol can influence central nervous system function. biorxiv.orgresearchgate.netmdpi.combiorxiv.orgbiorxiv.org
The communication between the gut microbiota and the brain involves multiple pathways, including neural, immune, and endocrine routes, with microbe-derived metabolites acting as signaling molecules. tandfonline.comfrontiersin.orgresearchgate.net The metabolism of dietary components by gut microbes and subsequent host metabolism of these products, such as the conversion of tyrosine and phenylalanine to p-cresol and then to pCS and pCG, exemplify this complex interplay. tandfonline.comfrontiersin.orgnih.gov The effects of p-cresol and its metabolites on mitochondrial function, enzyme systems, and the gut microbiota itself contribute to their broader impact on biological communication pathways.
Structure-Activity Relationships in Biochemical Contexts
In the context of enzyme inhibition, the specific structure of p-cresol allows it to act as a mechanism-based inactivator of dopamine beta-hydroxylase. osti.govnih.gov The absence of a basic side-chain nitrogen, unlike the normal substrate dopamine, is a key structural feature contributing to this mechanism of inactivation, which involves covalent modification of the enzyme. osti.govnih.gov
The interaction of this compound isomers with microbial communities can also be influenced by their structure. While p-cresol's antimicrobial activity against certain bacteria is well-documented, the effects of o-cresol on environmental microbial communities, as seen in spill studies, highlight potential differences in how these isomers interact with diverse microbial ecosystems. plos.orgnih.govresearchgate.net The sensitivity of different bacterial species to p-cresol is related to their cell membrane properties and whether they are Gram-negative or Gram-positive. plos.orgnih.gov
Furthermore, the metabolic fate and subsequent biological activity of this compound metabolites are directly linked to their structure. The conjugation of p-cresol with sulfate or glucuronic acid results in metabolites (pCS and pCG) with different properties and interactions compared to the parent compound. tandfonline.comnih.govdrugbank.com For instance, pCG, a glucuronide conjugate, has shown activity at the blood-brain barrier, suggesting that even conjugated metabolites, previously thought to be inactive, can play a role in biological signaling. tandfonline.comnih.gov The specific structural modifications (sulfation or glucuronidation) alter the molecule's polarity and its ability to interact with transporters, receptors, and other biological molecules, thereby influencing its distribution, clearance, and effects within the body.
Research into the interaction between choline (B1196258) chloride and this compound isomers in the formation of deep eutectic solvents has shown that the strength of interaction decreases in the order o-cresol, m-cresol (B1676322), and p-cresol, with hydrogen bonding being the dominant interaction. bohrium.com This provides an example of how the position of the methyl group affects intermolecular interactions, which can be relevant to their behavior in biological environments.
Advanced Applications of Cresol in Materials and Industrial Processes
Role in Polymer and Resin Science
Cresol (B1669610) plays a significant role in the polymer industry, particularly in the production and modification of phenolic resins, imparting enhanced properties for demanding applications. jfe-steel.co.jp
Phenol-Formaldehyde Resins with this compound Modifications
Phenol-formaldehyde resins are a class of thermosetting polymers formed by the reaction of phenol (B47542) and formaldehyde. wikipedia.org this compound, as a derivative of phenol, can be incorporated into these resins, leading to modified phenolic resins with altered and often improved characteristics. britannica.comwikipedia.org The inclusion of cresols, particularly m-cresol (B1676322) due to its higher reactivity among the isomers, is important for modifying phenolic resins. nih.gov
Modification with this compound residues, for instance, can yield modified phenolic resins suitable for coatings, offering a method for utilizing byproducts and potentially improving product quality and reducing costs. google.com Research has explored the synthesis of modified phenol-cresol-formaldehyde resins using byproducts from coal coking, demonstrating their potential as adhesive additives in materials like road bitumen to enhance adhesion and hydrophobicity. mdpi.com
The synthesis of modified m-cresol-phenol-formaldehyde resins has been investigated, focusing on reducing the content of free phenol and alkylphenol while achieving adhesion performance comparable to resorcinol-formaldehyde resins and improving water resistance and storage stability. google.com
Data on a modified m-cresol-phenol-formaldehyde resin indicates specific properties:
| Property | Value |
| Softening Point | 90-110 °C |
| Free Phenol Content | 0.3-1% |
| Alkyl Free Phenol Content | 0.3-1% |
| Glass Transition Temperature (Tg) | 55-65 °C |
Table 1: Properties of a Modified m-Cresol-Phenol-Formaldehyde Resin google.com
Studies have also explored environmentally friendly o-cresol-furfural-formaldehyde resins as potential alternatives to traditional phenol-formaldehyde resins for the paint industry, investigating their synthesis and modification with alcohols. nih.gov
Epoxy Novolac (ECN) Resins for Integrated Circuits
O-cresol (B1677501) novolac epoxy resins (ECN) are a crucial class of epoxy resins specifically utilized in the electronics industry, particularly as encapsulation materials for integrated circuits (ICs), such as LSI and VLSI, and other electronic components. nih.govchenguang-chemi.comup-resin.com ECN resins are valued for their excellent properties after curing, including high crosslink density and rigidity, which are essential for applications like circuit boards and the encapsulation of electronic devices. google.com
Compared to ordinary epoxy resins, ECN resins exhibit exceptional properties. chenguang-chemi.com For example, with a similar softening point, ECN resins can have a significantly higher epoxy value, indicating more crosslinking points and the formation of a highly-crosslinked three-dimensional structure. chenguang-chemi.com This structure, combined with the phenolic framework, contributes to excellent heat stability, mechanical strength, electrical insulation, waterproofness, low moisture absorption, and resistance to chemicals, as well as a higher glass transition temperature (Tg). chenguang-chemi.com
ECN resins are widely used in fields such as IC encapsulation, copper clad laminate, electronic ink, laminates, and adhesives requiring elevated temperature service. alibaba.com Their superior performance makes them suitable for demanding applications in protecting electronic components from the external environment. up-resin.com The synthesis processes for ECN resins aim to achieve high epoxy values, typically in the range of 0.48-0.52 equivalents/100 grams resin. google.com
Data comparing O-Cresol Novolac Epoxy Resin (EOCN) to ordinary epoxy resins highlights key differences:
| Property | O-Cresol Novolac Epoxy Resin (EOCN) | Ordinary Epoxy Resin |
| Softening Point | 65-75 °C | 65-75 °C |
| Epoxy Value (eq/100g) | 0.48-0.50 | 0.20 |
| Crosslinking Points | 2.5 times more than usual | - |
| Heat Stability | Excellent | - |
| Mechanical Strength | Excellent | - |
| Electric Insulation | Excellent | - |
| Waterproofness | Excellent | - |
| Low Moisture Absorption | Excellent | - |
| Higher Glass Transition Temperature (Tg) | Excellent | - |
Table 2: Comparison of O-Cresol Novolac Epoxy Resin (EOCN) and Ordinary Epoxy Resin Properties chenguang-chemi.com
This compound novolacs are foundational to photoresists used in the photolithography process for manufacturing modern electronics, including semiconductors and displays. bakelite.com This process involves applying a photoresist containing this compound novolac onto a silicon wafer, which is then exposed to UV light to transfer intricate patterns for integrated circuits. bakelite.com The chemical, physical, and thermal properties of this compound novolacs make them ideal for this high-precision application. bakelite.com
This compound in Specialty Chemicals Manufacturing
This compound serves as a vital intermediate in the synthesis of a variety of specialty chemicals used across different industries, including antioxidants, flavors, fragrances, and agrochemicals. alibaba.combakelite.comhdinresearch.com
Antioxidants (e.g., BHT)
Cresols, particularly p-cresol (B1678582), are extensively used in the production of antioxidants. nih.govgrandviewresearch.com A prominent example is Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant. eurochemengineering.comwikipedia.orgjapsonline.com BHT is primarily produced by the alkylation of p-cresol with isobutene, typically catalyzed by an acid. eurochemengineering.comwikipedia.orgchemicalbook.comgoogle.com This reaction involves the formation of a tert-butyl cation from isobutylene (B52900), which then reacts with p-cresol. rsc.org
The synthesis of BHT from p-cresol and isobutene can be carried out using various acid catalysts, including sulfuric acid and p-toluenesulfonic acid. google.comrsc.org Research focuses on developing efficient methods for this synthesis, such as using heterogeneous catalysts like CuSO4/SBA-15, which have shown high catalytic performance and BHT yields. rsc.org
Alternative methods for BHT synthesis from p-cresol and isobutylene are being explored to improve efficiency and simplify post-treatment processes. google.com The reaction typically involves alkylation, and the selectivity towards BHT is a key factor. google.com
Data from a BHT synthesis method using p-cresol and isobutene shows high conversion and selectivity:
| Reactants | Catalyst | p-Cresol Conversion (%) | BHT Selectivity (%) | 2-Tertiary Butyl-p-cresol Selectivity (%) | Isobutene Polymer Content (%) |
| p-Cresol, Isobutene | Acidic Catalyst | 100 | 94 | 6 | < 0.1 |
| p-Cresol, Isobutene | Acidic Catalyst | 100 | 93 | 7 | < 0.1 |
| p-Cresol, Isobutene | Acidic Catalyst | 100 | 91 | 9 | 0.1 |
Table 3: BHT Synthesis Results from p-Cresol and Isobutene google.com
Other this compound derivatives are also used as antioxidants. nih.gov For instance, p-cresol can be used in the synthesis of p-cresol-dicyclopentadiene isobutyl resin antioxidant. google.com
Flavor and Fragrance Compounds
Cresols and their derivatives are utilized in the flavor and fragrance industry, contributing specific aroma profiles to various products. alibaba.combakelite.comhdinresearch.com For example, m-cresol is used in the fragrance industry, particularly in the synthesis of Thymol, which is further processed into Menthol (B31143). hdinresearch.com While natural menthol extraction is dominant, synthetic menthol production utilizing the m-cresol process is also employed. hdinresearch.com
p-Cresol is used in perfumery at trace levels to impart floral intensity and animalic depth, with an odor profile described as horse-stable, leathery, and reminiscent of mimosa and narcissus. scentspiracy.com It is used in floral notes and for its animalic facet. scentree.co p-Cresol is a precursor for synthesizing odor-relevant esters like p-cresyl acetate (B1210297) and phenylacetate (B1230308) through esterification. scentspiracy.comscentree.co It is also involved in the synthesis of Anisaldehyde, a flavor and fragrance compound, via oxidation and subsequent methylation. nih.govscentree.co
This compound Methyl Ether (4-Methylanisole), a derivative of this compound, is a specialty aroma chemical with a sweet, balsamic, and slightly spicy aroma, used in fragrance compositions to provide warmth, depth, and complexity. cosmochemistryindia.com It is used in oriental, woody, and floral accords, as well as in personal care and home care products. cosmochemistryindia.com
Research is also exploring efficient and sustainable approaches to synthesize important flavor and fragrance compounds like vanillin (B372448) starting from p-cresol. rsc.org
Agrochemicals and Herbicides
Cresols, especially m-cresol and o-cresol, are important intermediates in the manufacturing of various agrochemicals, including herbicides and insecticides. bakelite.comhdinresearch.comeastindiachemicals.comemergenresearch.com The agrochemical sector accounts for a significant portion of m-cresol consumption. hdinresearch.com
m-Cresol is used in the production of herbicides and insecticides such as Flumioxazin, Fenitrothion, Fenthion, Methomyl, and Deltamethrin. hdinresearch.com It is also a precursor to pyrethroid insecticides, which are favored for their efficiency and low toxicity. nih.govhdinresearch.com
O-cresol is used as a precursor for commercially important herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA) through chlorination and etherification. nih.goveastindiachemicals.com Nitration of o-cresol yields dinitrothis compound (DNOC), another herbicide. nih.goveastindiachemicals.com
The demand for cresols in the agrochemical industry is driven by the need for effective crop protection chemicals to enhance agricultural yields. databridgemarketresearch.com Cresols play a crucial role in synthesizing phenoxy herbicides and other crop protection products, improving their efficacy and stability. databridgemarketresearch.com The trend towards precision agriculture and environmentally friendly pesticides further boosts the demand for this compound in developing sophisticated formulations. databridgemarketresearch.com
The use of p-cresol is also significant in the creation of insecticides and herbicides. grandviewresearch.comprecedenceresearch.com
Explosives (e.g., 2,4,6-nitro-m-cresol)
This compound isomers, particularly m-cresol, have been historically used in the production of explosives. nih.govncats.io A notable example is 2,4,6-trinitro-m-cresol (B1664004), also known as cresylite or methylpicric acid. nih.govwikidata.orglookchem.com This compound is a nitroaryl derivative and appears as a detonating explosive in the form of yellow needles. nih.govchemicalbook.com It is readily soluble in alcohol, ether, and acetone. nih.gov 2,4,6-trinitro-m-cresol is sensitive to heat, and like other nitroaryls, it can undergo vigorous reactions, potentially culminating in detonation, when mixed with reducing agents. nih.govchemicalbook.com The presence of multiple nitro groups increases the explosive tendencies of aromatic nitro compounds such as 2,4,6-trinitro-m-cresol. chemicalbook.com While not as powerful as TNT or picric acid, it has been used as a high explosive, including for bursting charges. nih.govlookchem.com
Table 1: Properties of 2,4,6-Trinitro-m-cresol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅N₃O₇ | wikidata.orglookchem.com |
| Molecular Weight | 243.13 g/mol | nih.gov |
| Melting Point | 106 °C / 109.5 °C | nih.govlookchem.com |
| Boiling Point | Explodes at 150 °C / 320.9 °C @ 760 mmHg | nih.govlookchem.com |
| Density | 1.75 g/cu cm / 1.74 g/cm³ | nih.govlookchem.com |
| Water Solubility | Slightly soluble / 2.431g/L (25 °C) | nih.govlookchem.com |
Dyes and Pigments
Cresols are important precursors and intermediates in the synthesis of various dyes and pigments. nih.govontosight.ai For instance, o-cresol is used in the manufacture of certain dyes and pigments. ontosight.ai Similarly, m-cresol is utilized in the production of dyes and pigments. vdhchemtech.com p-Cresol also finds application in the dye industry. fishersci.atwikipedia.org The incorporation of this compound derivatives can enhance the performance of dyes, improving properties such as color intensity, light fastness, and wash fastness. tetengmaterials.com
Specific this compound derivatives are key raw materials in this sector. 5-amino-o-cresol, for example, is increasingly used in dyes, pigments, and related fields due to its chemical stability and reactivity, which allow it to participate in reactions to generate derivatives used in high-performance dyes like acid dyes, reactive dyes, and direct dyes. tetengmaterials.com Another example is o-Cresol, p-(o-tolylazo)-, an azo compound characterized by intense coloration, making it suitable for use in textiles, plastics, and other materials as dyes or pigments. ontosight.ai 4-Amino-m-cresol is primarily used as an intermediate in the synthesis of azo and other types of dyes for the textile and colorant industries, and in the production of pigments for coloring plastics and coatings. cosmetihub.com
This compound as a Solvent in Advanced Chemical Processes
Cresols, in their pure form or as mixtures, are used as solvents in various chemical processes. nih.gov Their ability to dissolve other chemicals makes them valuable in industrial applications. nih.gov For example, mixtures of cresols are used as solvents for synthetic resin coatings, such as wire enamels, metal degreasers, cutting oils, and agents for removing carbon deposits from combustion engines. nih.gov p-Cresol is also used as a solvent in agricultural and pharmaceutical chemicals and in many chemical processes. precedenceresearch.com m-Cresol is also listed as a solvent with various applications. ncats.iovdhchemtech.com In some advanced chemical processes, this compound is used as a solvent in the preparation of specific materials, such as in the dissolution of synthesized core-shell particles in m-Cresol to obtain transparent antistatic films from polyamide12/polyaniline composites. researchgate.net Additionally, m-cresol has been used as a solvent in spectroscopic techniques for characterizing conducting polymers like polyaniline. researchgate.net
Novel Applications in Materials Science
This compound and its derivatives are being explored in novel materials science applications, particularly in areas requiring precise molecular interactions and advanced functional materials.
Nonporous Adaptive Crystals for Molecular Separation
The selective separation of this compound isomers, particularly meta-cresol (MC) and para-cresol (PC), presents a significant challenge due to their similar physicochemical properties. rsc.orgrsc.org Recent advancements have demonstrated the use of nonporous adaptive crystals (NACs) for the efficient adsorption and separation of industrially important this compound isomers. rsc.orgrsc.org
One such development involves NACs based on perpropoxylated pillar epa.govarene (PrP5). rsc.orgrsc.org These PrP5 crystals exhibit exceptional selectivity for adsorbing MC over PC. rsc.orgrsc.org Solid–vapor adsorption studies have shown that activated PrP5 solids can selectively capture and effectively separate MC from a mixed vapor of MC and PC, achieving high purity. rsc.org For instance, a purity of 94.00% for MC was achieved from an equivolume MC/PC mixture, with the material demonstrating robust regenerability over multiple cycles. rsc.orgrsc.org Furthermore, incorporating PrP5 into a molecular sieve has facilitated the selective removal of trace MC impurities, enhancing PC purity. rsc.orgrsc.org This highlights the potential of PrP5-based NACs as a promising material for the separation and high-purity purification of compounds in industrial processes. rsc.orgrsc.org
Advanced Optical and Electrochemical Sensing Technologies
This compound isomers, being phenolic compounds, are of interest in the development of advanced sensing technologies for various applications, including environmental monitoring and chemical analysis. researchgate.netresearchgate.net Optical and electrochemical sensors are particularly attractive due to their potential for high sensitivity, selectivity, and portability compared to traditional laboratory techniques. researchgate.netmdpi.com
In the realm of optical sensing, this compound derivatives can be incorporated into pH-sensitive layers. For example, a mixture of pH-sensitive dyes, including this compound red, has been used in a layer dip-coated onto the cladding of a tapered optical fiber for pH sensing. mdpi.com The removal of the fiber core in this design enhanced the power of the evanescent wave, contributing to the sensor's performance. mdpi.com
Electrochemical sensors are also being developed for the detection of this compound isomers. Given that p-cresol is a harmful phenolic substance found in water, the development of sensitive and selective electrochemical sensors for its detection is important. rsc.org Novel electrochemical sensors utilizing modified electrodes are being explored. For instance, a molecularly imprinted electrochemical sensor based on a composite of graphene oxide, zeolite imidazolate framework-67, and silver nanoparticles (GO/ZIF-67/AgNPs) has been developed for the detection of p-cresol in water. rsc.org This composite material modified on a glassy carbon electrode surface increased the specific surface area and accelerated electron transfer, improving the sensor's performance. rsc.org Such sensors offer a reliable assay for the sensitive, rapid, and selective detection of trace p-cresol in complex samples. rsc.org
Theoretical and Computational Investigations of Cresol
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are employed to investigate the behavior of cresol (B1669610) in various environments. These studies provide a nanoscale view of molecular interactions, dynamics, and transport properties.
A key area of investigation has been the liquid dynamics of this compound, which is a model component of lignin (B12514952) pyrolysis oil. A combined approach using quasielastic neutron scattering (QENS) and MD simulations has been used to probe the behavior of bulk liquid para-cresol at temperatures ranging from 340–390 K. Current time information in Edmonton, CA. The MD simulations utilized classical force fields, such as OPLS3 and OPLS2005, to model the intermolecular interactions. Current time information in Edmonton, CA.biointerfaceresearch.com
The simulations revealed that p-cresol (B1678582) molecules exhibit both translational jump diffusion and isotropic rotation. Current time information in Edmonton, CA. The calculated diffusion coefficients and rotational rates were in close agreement with experimental data. biointerfaceresearch.com A comparison between the two force fields showed that the OPLS3 model predicted slower dynamics, which was attributed to its higher molecular polarity leading to a greater number and strength of hydrogen bonds. Current time information in Edmonton, CA.biointerfaceresearch.com The study of this compound mobility and the development of accurate computational models are essential predecessors to designing and optimizing catalytic processes for its conversion, where mass transport is often a rate-limiting step. Current time information in Edmonton, CA.
The structure of the liquid is significantly influenced by hydrogen bonding between the hydroxyl groups of this compound molecules. MD simulations, using tools like Visual Molecular Dynamics, can calculate radial distribution functions (RDFs) and the average number of hydrogen bonds. Current time information in Edmonton, CA. RDFs for p-cresol show significant interaction at distances characteristic of hydrogen bonding (1.75 to 1.85 Å). Current time information in Edmonton, CA. As expected, the average number of hydrogen bonds per molecule was found to decrease with increasing temperature due to the higher kinetic energy of the molecules. Current time information in Edmonton, CA.
| Temperature (K) | OPLS2005 Model | OPLS3 Model |
| Self-Diffusion Coefficients (Ds) (x 10-10 m²/s) | ||
| 340 | 6.7 ± 0.1 | 4.5 ± 0.1 |
| 350 | 9.0 ± 0.1 | 5.5 ± 0.1 |
| 360 | 11.5 ± 0.2 | 7.2 ± 0.1 |
| 370 | 14.8 ± 0.2 | 9.3 ± 0.1 |
| 380 | 19.3 ± 0.3 | 12.0 ± 0.2 |
| 390 | 26.5 ± 0.4 | 15.6 ± 0.2 |
| Mean Number of Hydrogen Bonds per Molecule | ||
| 340 | 1.50 | 1.69 |
| 350 | 1.44 | 1.62 |
| 360 | 1.38 | 1.55 |
| 370 | 1.32 | 1.48 |
| 380 | 1.25 | 1.40 |
| 390 | 1.18 | 1.32 |
This table presents simulated data for p-cresol dynamics derived from Molecular Dynamics (MD) simulations using two different force fields (OPLS2005 and OPLS3). Data sourced from a study by T. M. G. T. e Silva et al. (2023). Current time information in Edmonton, CA.
Quantum Chemistry Calculations for this compound Reactivity
Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and chemical reactivity of this compound isomers. mdpi.com These methods provide insights that are not always directly exploitable from raw computational numbers but can be translated into chemically relevant concepts. mdpi.com
DFT allows for the calculation of various molecular properties and reactivity descriptors. hakon-art.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net From these orbital energies, other global reactivity descriptors can be derived, such as electronegativity, chemical hardness and softness, chemical potential, and the electrophilicity index. hakon-art.comresearchgate.net These parameters help predict the relative stability and reactivity of different this compound isomers and their derivatives. hakon-art.com
Specific applications of quantum chemistry to this compound include:
Adsorption Studies: DFT calculations have been used to investigate the adsorption of this compound isomers on surfaces like bismuthene. nih.gov Such studies calculate adsorption energies to determine the strength of the interaction, indicating that the process is chemical adsorption. nih.gov These simulations help in understanding the potential of new materials for removing this compound from contaminated water. nih.gov
Reaction Mechanisms: While detailed studies on this compound are specific, the principles are well-illustrated by research on the closely related phenol (B47542) molecule. DFT has been used to investigate the reaction mechanisms between phenol and hydroxyl radicals, mapping out different possible reaction pathways and their energy profiles. researchgate.net Similar computational approaches are applied to understand this compound's degradation and transformation reactions, such as O-H bond insertion. researchgate.net
Spectroscopic Properties: Quantum mechanical methods are used to predict the structural and spectroscopic properties of this compound derivatives. For instance, DFT calculations using the B3LYP method have been employed to determine the stable conformation, vibrational frequencies, and electronic absorption spectra of molecules like 5-amino-o-cresol. nih.gov The calculated vibrational spectra (FT-IR and Raman) show very good agreement with experimental measurements. nih.gov
These computational tools provide a molecular-level understanding that complements experimental findings, aiding in the prediction of reactivity, the design of new materials for environmental remediation, and the interpretation of spectroscopic data. nih.govnih.gov
Thermodynamic Modeling of this compound Separation Processes
The separation of this compound isomers from industrial mixtures is challenging due to their similar chemical structures and physical properties. researchgate.net Thermodynamic modeling is essential for designing and optimizing efficient separation processes such as liquid-liquid extraction, adsorption, and crystallization. kaist.ac.kr
In liquid-liquid extraction, thermodynamic models like the Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) activity coefficient models are used to correlate experimental liquid-liquid equilibrium (LLE) data. hakon-art.com These models can accurately represent the phase behavior of ternary systems, such as those involving a this compound isomer, water, and an organic solvent (e.g., 2-pentanone). researchgate.net By fitting the models to experimental data, binary interaction parameters are obtained, which are crucial for process simulation and design.
For separation by adsorption, thermodynamic analysis provides insights into the feasibility and nature of the process. The adsorption of m-cresol (B1676322) and p-cresol onto zeolites like NaZSM-5 has been studied, and key thermodynamic parameters have been calculated. researchgate.net The Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of adsorption determine whether the process is spontaneous and whether it is endothermic or exothermic. researchgate.net For example, the adsorption of p-cresol on NaZSM-5 was found to be an exothermic process, while that of m-cresol was endothermic, a crucial difference that can be exploited for their separation. researchgate.net Adsorption dynamics can be simulated using models like the Extended-Langmuir isotherm to understand the breakthrough profile in an adsorption column. kaist.ac.kr
| Parameter | p-Cresol | m-Cresol |
| Adsorption Enthalpy (ΔH) | -37.11 kJ/mol | +52.30 kJ/mol |
| Adsorption Entropy (ΔS) | -0.05 kJ·mol⁻¹·K⁻¹ | +0.20 kJ·mol⁻¹·K⁻¹ |
This table shows the thermodynamic parameters for the adsorption of p-cresol and m-cresol on NaZSM-5 (Si/Al = 80) zeolite, indicating different adsorption mechanisms (exothermic for p-cresol, endothermic for m-cresol). Data sourced from a study by H. Wang et al. (2020). researchgate.net
Thermodynamic models are also applied to less common separation techniques like stripping crystallization, which combines distillation and crystallization. A thermodynamic model can simulate the three-phase equilibrium conditions, helping to predict the recovery and purity of the target this compound isomer under different operating pressures. kaist.ac.kr
Predictive Models for Biodegradation Kinetics and Pathways
Predictive kinetic models are vital for understanding and optimizing the biodegradation of this compound in wastewater treatment processes. cdc.gov These mathematical models describe the rate of microbial growth and substrate degradation, accounting for factors like substrate concentration and potential inhibition. researchgate.net
One of the most common models used to describe the biodegradation of inhibitory compounds like this compound is the Haldane model. researchgate.net This model accounts for the inhibition of microbial growth at high substrate concentrations. The growth kinetics of Lysinibacillus cresolivorans, a bacterium that utilizes m-cresol as its sole carbon source, have been successfully described by the Haldane model. researchgate.net The model incorporates key parameters: the maximum specific growth rate (μmax), the half-saturation constant (Ks), and the inhibition constant (Ki). researchgate.net
| Kinetic Parameter | Value | Unit |
| μmax (Maximum Specific Growth Rate) | 0.89 | h⁻¹ |
| Ks (Half-Saturation Constant) | 426.25 | mg·ℓ⁻¹ |
| Ki (Inhibition Constant) | 51.26 | mg·ℓ⁻¹ |
This table presents the Haldane kinetic parameters for the growth of Lysinibacillus cresolivorans on m-cresol. Data sourced from a study by H. Yao et al. (2014). researchgate.net
When dealing with mixtures of pollutants, such as phenol and this compound, more complex models are required to account for the interactions between the substrates. cdc.gov Sum Kinetics with Interaction Parameters (SKIP) models are an extension of simpler sum kinetics models that consider the mutual influence of the components in the substrate mixture. cdc.gov These models have shown excellent predictive capabilities for the biodegradation of phenol and p-cresol mixtures by various microbial strains, including Aspergillus awamori. cdc.gov
Beyond kinetics, computational frameworks exist to predict the potential biodegradation pathways of xenobiotic compounds. Rule-based systems like the Pathway Prediction System (PPS) use databases of known biotransformations to propose degradation routes. nih.gov More advanced computational frameworks, such as BNICE, can generate novel biodegradation pathways that are thermodynamically feasible, offering attractive targets for metabolic engineering to enhance the bioremediation of this compound and other pollutants. nih.gov Recently, machine learning techniques, including transformer architectures, are being developed to predict biodegradation products, reducing the need for manually created, expert-based rules. nih.gov
Future Research Directions and Emerging Paradigms in Cresol Science
Integration of Green Chemistry Principles in Cresol (B1669610) Production and Utilization
The application of green chemistry principles is pivotal in mitigating the environmental footprint associated with this compound production and use. A primary focus is the replacement of traditional, often hazardous, synthesis routes with more sustainable alternatives. The industrial production of para-cresol, for instance, has traditionally relied on the sulfonation of toluene (B28343) followed by alkaline fusion, a process that generates significant waste. dicp.ac.cn Green chemistry approaches advocate for catalytic solutions that minimize waste and energy consumption.
One promising green process is the alkylation of phenol (B47542) with methanol (B129727) over solid acid catalysts. dicp.ac.cn This method avoids the corrosive and wasteful reagents of the traditional sulfonation route. Research has also explored the biological conversion of cresols, particularly those found in waste streams like biomass pyrolysis wastewater, into valuable co-products such as 2-methyl and 3-methyl muconic acids, which can be used as polymer building blocks. scispace.com This not only addresses waste valorization but also contributes to the bio-based economy. The U.S. Environmental Protection Agency has been actively promoting such innovations by expanding incentives for industries that adopt green chemistry in their manufacturing processes. openpr.com
Key research findings in the pursuit of greener this compound production are summarized below:
| Green Chemistry Approach | Key Research Finding | Potential Impact |
| Catalytic Alkylation | Use of solid acid catalysts like HZSM-5 and BETA zeolites for the alkylation of phenol with methanol. dicp.ac.cn | Reduces corrosive waste and energy intensity compared to traditional sulfonation methods. |
| Biocatalysis | Engineered Pseudomonas putida KT2440 to convert this compound isomers into methyl muconic acids. scispace.com | Valorizes waste streams and produces bio-based platform chemicals. |
| Alternative Feedstocks | Conversion of anisole (B1667542) over modified ZSM-5 zeolites to produce p-cresol (B1678582) with high selectivity. dicp.ac.cn | Offers a novel and potentially more efficient route to specific this compound isomers. |
Circular Economy Approaches for this compound and its Derivatives
The principles of a circular economy, which emphasize the continual use of resources and the elimination of waste, are beginning to be applied to the lifecycle of this compound and its derivatives. This paradigm shift moves away from the linear "take-make-dispose" model towards a closed-loop system where waste from one process becomes a valuable input for another. mdpi.com
In the context of this compound, circular economy models focus on several key areas. One is the development of circular supply chains where non-renewable resources are replaced with renewable and recyclable or biodegradable alternatives. mdpi.com Another is resource recovery, where by-products and waste streams containing cresols are valorized. mdpi.com For example, the wastewater from catalytic fast pyrolysis of biomass, which contains cresols, can be biologically converted into polymers and plasticizers. scispace.com
The implementation of circular business models, such as product-as-a-service, can also incentivize the extended lifetime and efficient use of products derived from this compound. revolve.media While direct applications for this compound are still emerging, the broader framework of the circular economy provides a roadmap for future research and industrial practices. mdpi.com
Development of Highly Selective Catalysts for this compound Conversions
A significant area of ongoing research is the development of highly selective catalysts for the synthesis and conversion of this compound isomers. The selective production of a specific isomer, such as para-cresol, is highly desirable as it is a valuable intermediate for antioxidants, pharmaceuticals, and other fine chemicals. dicp.ac.cn Traditional synthesis methods often yield a mixture of ortho-, meta-, and para-cresols, which then require energy-intensive separation processes. mdpi.com
Zeolites, such as ZSM-5, have been extensively studied as shape-selective catalysts for the alkylation of phenol with methanol to produce p-cresol. dicp.ac.cnconicet.gov.ar Modifications to these catalysts, such as silylation and steaming, have been shown to enhance para-selectivity by narrowing pore openings and deactivating external acid sites. dicp.ac.cn Bifunctional catalysts, such as Pt/HBeta, are also being investigated for the conversion of m-cresol (B1676322) into valuable aromatics like toluene, benzene (B151609), and xylenes through simultaneous methyl transfer and hydrodeoxygenation reactions. researchgate.net The development of catalysts with precisely controlled acid sites and pore structures is crucial for achieving high selectivity and yield in this compound conversions. dicp.ac.cn
| Catalyst | This compound Conversion Reaction | Key Finding |
| Modified ZSM-5 Zeolite | Conversion of anisole to p-cresol | Silylation and steaming treatment significantly increased para-selectivity to over 80%. dicp.ac.cn |
| Pt/HBeta | Conversion of m-cresol to aromatics | The bifunctional catalyst was about 10 times more active than Pt/SiO2 for hydrodeoxygenation. researchgate.net |
| Metal Oxides (e.g., Fe2O3, MgO) | Alkylation of phenol with methanol | Primarily produce ortho-cresol and 2,6-xylenol. dicp.ac.cn |
Advanced Bioremediation Strategies for Complex this compound Mixtures
This compound and its isomers are common environmental pollutants found in industrial wastewater from sources like coal gasification and petrochemical industries. nih.gov Due to their toxicity, there is a growing need for effective remediation technologies. Advanced bioremediation strategies, which utilize microorganisms or plants to degrade or detoxify contaminants, offer an eco-friendly and cost-effective alternative to conventional physicochemical treatments. nih.govnih.gov
Recent research has focused on isolating and characterizing microbial strains with high this compound degradation capabilities. For instance, Pseudomonas monteilii strain SHY, isolated from a contaminated site, demonstrated the ability to degrade high concentrations of this compound. nih.gov Cell immobilization techniques, where microbial cells are entrapped in a matrix like calcium alginate, have been shown to enhance the degradation efficiency and protect the microorganisms from toxic effects. nih.gov
Furthermore, the use of microalgae, such as Selenastrum capricornutum, for the degradation of o-cresol (B1677501) has shown promise. mdpi.com These photosynthetic organisms can effectively remove cresols from aqueous environments, often in the presence of other pollutants. The development of integrated systems, such as combining bioremediation with advanced oxidation processes, is also an active area of research to tackle complex mixtures of pollutants. mdpi.com
Elucidation of Undiscovered Microbial Degradation Pathways
Understanding the intricate microbial pathways for this compound degradation is fundamental to optimizing bioremediation processes. While several pathways have been identified, there is still much to learn about the diversity of catabolic routes in different microorganisms and environmental conditions.
For example, Pseudomonas putida has been shown to metabolize m-cresol via different pathways depending on the growth substrate. When grown on m-cresol, it utilizes a meta-cleavage pathway involving 3-methylcatechol. nih.govethz.ch However, when grown on 3,5-xylenol, it degrades m-cresol through the gentisate pathway. nih.govethz.ch The degradation of p-cresol can proceed through the formation of 4-hydroxybenzoate and protocatechuate. nih.gov
Future research will likely employ advanced molecular techniques, such as metagenomics and transcriptomics, to uncover novel degradation pathways and the enzymes involved. This knowledge is crucial for engineering more robust and efficient microbial systems for the bioremediation of this compound-contaminated sites. The study of anaerobic degradation pathways is also of significant interest, as many contaminated environments are anoxic. kwrwater.nlresearchgate.net
Nanomaterials and Hybrid Systems for this compound Sensing and Remediation
Nanotechnology offers powerful tools for both the detection and remediation of this compound in the environment. Nanomaterials possess unique physicochemical properties, such as a high surface-area-to-volume ratio and enhanced reactivity, which make them highly effective for environmental applications. nih.govfrontiersin.org
For this compound sensing, nanomaterial-based sensors are being developed to provide rapid, sensitive, and selective detection. These sensors can incorporate various nanomaterials, including gold nanoparticles, graphene, and quantum dots, to enhance their performance. nih.gov Hybrid systems, which combine nanomaterials with biological recognition elements like enzymes or antibodies, are also being explored for the development of highly specific biosensors. nih.gov
In the realm of remediation, nanomaterials are being used to create highly efficient adsorbents and catalysts for the removal and degradation of cresols. For example, nanocomposites and nanohybrids can be engineered to have a high affinity for phenolic compounds, facilitating their removal from water. nih.govmdpi.com The use of nanoscale zero-valent iron and other metallic nanoparticles is also being investigated for the in-situ remediation of contaminated soil and groundwater. frontiersin.org
Sustainable Production of this compound from Novel Bio-feedstocks
A key aspect of a sustainable chemical industry is the transition from fossil-based feedstocks to renewable bio-based resources. climalife.com The production of this compound from novel bio-feedstocks, such as lignocellulosic biomass, is a promising area of research that aligns with the principles of a bio-economy.
Lignin (B12514952), a complex aromatic polymer found in plant cell walls, is a particularly attractive feedstock for the production of phenolic compounds, including this compound. Pyrolysis of biomass can yield a bio-oil rich in oxygenated aromatic compounds, which can then be upgraded to valuable chemicals. nih.gov Research is focused on developing efficient catalytic processes to selectively convert lignin-derived molecules into specific this compound isomers.
The use of microalgae as a feedstock for biofuel and biochemical production is also gaining traction. nih.gov While direct production of this compound from algae is not yet established, the metabolic engineering of microorganisms to produce aromatic compounds from renewable sugars is an active field of research. The development of cost-effective and sustainable methods for producing this compound from these novel bio-feedstocks will be crucial for reducing the chemical industry's reliance on fossil fuels. mdpi.comresearchgate.net
Q & A
Q. What are the standard analytical methods for quantifying cresol isomers and their metabolites in biological samples?
this compound isomers (o-, m-, p-) and their conjugated metabolites (e.g., sulfates, glucuronides) are typically analyzed using high-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) . For biological samples like serum, deproteinization with acid or heat is required, but this risks hydrolyzing conjugated metabolites. To mitigate this, GC-MS protocols should include validation steps to quantify desulfation/glucuronidation artifacts .
Q. What experimental setups are used to study vapor-liquid equilibria (VLE) in this compound-containing systems?
Isothermal VLE measurements for this compound mixtures (e.g., with water, toluene, or octane) utilize static or recirculation apparatuses. For example, phase compositions are determined via photometric turbidity titration or gas chromatography. Excess molar volumes and activity coefficients are modeled using Redlich–Kister polynomials or equations of state like UNIQUAC .
Q. What are the primary metabolic pathways of this compound in the human body?
this compound undergoes conjugation (sulfation and glucuronidation) in the liver and colonic mucosa, forming water-soluble metabolites excreted in urine. Unconjugated this compound has a short half-life (~1.5 hours), while conjugated forms persist longer, necessitating targeted analytical methods for detection in uremic patients .
Q. What are the common challenges in detecting conjugated forms of p-cresol in uremic serum?
Deproteinization methods (e.g., heat, acid) can hydrolyze sulfate/glucuronide bonds, confounding measurements of "total" vs. "free" p-cresol. To address this, protocols must include controls like p-nitrophenylglucuronide to quantify hydrolysis artifacts during GC-MS analysis .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound selectivity in catalytic hydrodeoxygenation (HDO)?
A central composite design (CCD) is used to model multivariable effects (temperature, pressure, WHSV) on this compound selectivity. Data normalization via Cox-Box transformation ensures normality before regression analysis. For vanillin HDO over Ni-Mo/δ-Al₂O₃, quadratic models identified optimal conditions (314°C, 5 bar, 35 h⁻¹) for 33.4% this compound selectivity, validated experimentally with <2.65% standard deviation .
Q. What factors influence disproportionation vs. isomerization pathways of this compound isomers over zeolites?
Zeolite pore structure and acid site density dictate reaction pathways. In HZSM-5 (narrow pores), isomerization dominates due to spatial constraints, while USHY (large pores) favors disproportionation via diphenylmethane intermediates. For o-cresol, disproportionation selectivity is highest due to rapid benzylic carbocation formation .
Q. How does the antioxidant activity of p-cresol on endothelial progenitor cells (EPCs) correlate with gene expression changes?
RT-qPCR reveals p-cresol (80 µg/mL) upregulates GPx-4 mRNA by 3-fold in EPCs within 6 hours, enhancing antioxidant defense. However, SOD-1, SOD-2, and CAT expression remain unaffected, suggesting selective modulation of redox pathways .
Q. What role does the Cox-Box transformation play in modeling this compound selectivity data?
The Cox-Box transformation (e.g., square-root) normalizes skewed selectivity data, reducing model bias. This is critical for ANOVA-based regression models to accurately predict interactions between variables (e.g., temperature × pressure) in catalytic systems .
Q. How does the electronic structure of p-cresol affect its clustering behavior with water molecules?
Spectroscopic studies show p-cresol forms rigid "open cyclic" clusters with 3 H₂O molecules, driven by inductive effects from O–H···O bonding. Irregular red-/blueshifts in electronic spectra correlate with ab initio calculations of proton donor/acceptor dynamics .
Q. What are the implications of this compound absorption into polypropylene packing in gas stripping processes?
Despite polypropylene’s this compound resistance, scrubber systems may retain this compound via adsorption, complicating wastewater remediation. Species balances and effluent gas analysis are required to distinguish stripping efficiency from material interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
